molecular formula C14H10OS B067793 1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One CAS No. 175203-54-0

1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One

Cat. No.: B067793
CAS No.: 175203-54-0
M. Wt: 226.3 g/mol
InChI Key: MMCZOOKZNQOGDV-UHFFFAOYSA-N
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Description

1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One is a chemical compound featuring a phenylethynyl-substituted thiophene core. The 2-phenethylamine structural motif, and its derivatives, are of significant interest in medicinal chemistry and serve as key scaffolds in the development of ligands for a wide range of therapeutic targets . This particular structure, which incorporates a thienyl ring, may be valuable for researchers exploring structure-activity relationships, particularly in the design of novel compounds for biological evaluation. The phenylethynyl-thiophene architecture makes it a potential intermediate in organic synthesis and materials science research. This product is strictly for Research Use Only.

Properties

IUPAC Name

1-[5-(2-phenylethynyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10OS/c1-11(15)14-10-9-13(16-14)8-7-12-5-3-2-4-6-12/h2-6,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCZOOKZNQOGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381315
Record name 1-[5-(Phenylethynyl)thiophen-2-yl]ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID90381315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-54-0
Record name 1-[5-(Phenylethynyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic compound 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one. This molecule, featuring a core thiophene ring substituted with an acetyl group and a phenylethynyl moiety, is of interest to researchers in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, and thermodynamic properties, and provides a framework for its empirical characterization.

Introduction

1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one is a heterocyclic aromatic ketone. The thiophene nucleus is a well-established pharmacophore present in numerous biologically active compounds, while the phenylethynyl group can influence the molecule's electronic properties and spatial conformation, potentially leading to interactions with biological targets or novel material characteristics. A thorough understanding of its physical properties is fundamental for its application in drug design, synthesis, and materials science.

Molecular Structure and Properties

The chemical structure of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one is characterized by a central 2-acetylthiophene core linked to a phenylacetylene group at the 5-position of the thiophene ring.

Table 1: Computed and Experimental Physical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₀OS[1]
Molecular Weight 226.3 g/mol [1]
Boiling Point 403.2°C at 760 mmHg[1]
Density 1.21 g/cm³[1]
Flash Point 197.6°C[1]
CAS Number 175203-54-0[1]

Experimental Protocols for Property Determination

The following section outlines standard experimental procedures for the determination of the key physical properties of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one.

Synthesis via Sonogashira Coupling

The synthesis of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one can be achieved via a Sonogashira cross-coupling reaction. This reaction provides a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Coupling reagents 1-(5-Iodo-2-thienyl)ethanone Phenylacetylene Pd(PPh₃)₂Cl₂ (catalyst) CuI (co-catalyst) Triethylamine (base/solvent) reaction_vessel Reaction Vessel (Inert Atmosphere, e.g., N₂ or Ar) Room Temperature reagents->reaction_vessel Combine and Stir workup Aqueous Work-up (e.g., NH₄Cl solution) reaction_vessel->workup Reaction Completion extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one purification->product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • To a stirred solution of 1-(5-iodo-2-thienyl)ethanone (1 equivalent) and phenylacetylene (1.2 equivalents) in triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and copper(I) iodide (0.05 equivalents).

  • The reaction mixture is stirred under an inert atmosphere at room temperature until the starting materials are consumed (monitored by TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one.

Characterization Techniques

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.

  • ¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, doublets for the thiophene protons, and multiplets for the phenyl protons. The chemical shifts and coupling constants would be indicative of the substitution pattern.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, the acetyl methyl carbon, the alkyne carbons, and the aromatic carbons of the thiophene and phenyl rings.

IR spectroscopy can confirm the presence of key functional groups.

  • A strong absorption band is expected around 1660-1680 cm⁻¹ corresponding to the C=O stretching of the ketone.

  • A peak in the region of 2190-2260 cm⁻¹ would indicate the C≡C stretching of the alkyne.

  • Bands in the aromatic region (around 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹) would correspond to the C=C and C-H stretching vibrations of the thiophene and phenyl rings.

The melting point provides an indication of the purity of the compound.

Experimental Workflow: Melting Point Determination

Melting_Point_Determination sample Crystalline Sample capillary Pack into Capillary Tube sample->capillary instrument Melting Point Apparatus capillary->instrument observation Observe Melting Range instrument->observation result Melting Point (°C) observation->result

Caption: Standard procedure for melting point determination.

Step-by-Step Protocol:

  • A small amount of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is gradually increased, and the range from which the solid starts to melt until it becomes a clear liquid is recorded.

Potential Applications and Further Research

Given the presence of the thiophene and phenylethynyl moieties, 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one could be explored for various applications:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The thiophene ring is a known isostere of the benzene ring and is often used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • Materials Science: The conjugated system of the molecule suggests potential for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Further research should focus on obtaining a complete set of experimental data, including a definitive melting point, comprehensive spectral analysis (NMR, IR, Mass Spectrometry), and solubility studies in various solvents. Exploration of its biological activities and material properties would also be a valuable next step.

Conclusion

This technical guide has synthesized the currently available information on the physical properties of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one. While some fundamental properties have been reported, a complete experimental characterization is still required to fully understand its potential. The provided protocols offer a standard framework for researchers to further investigate this promising compound.

References

[1] 1-[5-(2-PHENYLETH-1-YNYL)-2-THIENYL]ETHAN-1-ONE, CAS:175203-54-0 - Wuhan Fengtai Weiyuan Technology Co., Ltd. [Link]

Sources

The Allure of Light: An In-depth Technical Guide to the Photophysical Properties of Phenylethynyl Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Phenylethynyl thiophene derivatives, a class of organic molecules characterized by a thiophene ring connected to a phenyl group via an ethynyl linker, are at the forefront of materials science and medicinal chemistry. Their rigid, planar structures and extended π-conjugated systems bestow upon them unique and tunable photophysical properties, making them highly sought-after for a range of applications, from organic light-emitting diodes (OLEDs) to advanced fluorescent probes for biological imaging.[1][2][3][4][5] This guide, designed for researchers and professionals in drug development and materials science, delves into the core principles governing the interaction of these molecules with light, providing a scientifically grounded yet accessible exploration of their synthesis, photophysical characterization, and the intricate relationship between their structure and function.

The Synthetic Toolkit: Crafting Phenylethynyl Thiophene Derivatives

The construction of phenylethynyl thiophene derivatives is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Suzuki couplings. These methods offer a versatile and efficient means to forge the crucial carbon-carbon bonds that define the molecular architecture.[6][7]

The Sonogashira Coupling: A Workhorse Reaction

The Sonogashira reaction is a cornerstone in the synthesis of these derivatives, enabling the direct coupling of a terminal alkyne (the phenylethynyl moiety) with an aryl or vinyl halide (the thiophene moiety). The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Experimental Protocol: A Representative Sonogashira Coupling

  • Reactant Preparation: In a flame-dried Schlenk flask, dissolve the substituted iodothiophene (1.0 eq) and the corresponding phenylacetylene (1.2 eq) in a deoxygenated solvent such as toluene or a mixture of toluene and triethylamine.

  • Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (0.03 eq), copper(I) iodide (0.06 eq), and triphenylphosphine (0.12 eq) to the reaction mixture.

  • Reaction Execution: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (often ranging from room temperature to 80 °C) for a designated period (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter it to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired phenylethynyl thiophene derivative.

The choice of catalysts, ligands, and reaction conditions is critical and is often tailored to the specific substrates to maximize yield and minimize side reactions. The diagram below illustrates the general workflow of a Sonogashira coupling reaction.

Sonogashira_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification Reactants Iodothiophene & Phenylacetylene Catalysts Pd Catalyst & Cu(I) Co-catalyst Reactants->Catalysts Add Solvent Solvent (e.g., Toluene/Triethylamine) Solvent->Reactants Inert_Atmosphere Inert Atmosphere (Ar or N2) Catalysts->Inert_Atmosphere Under Heating Heating (if required) Inert_Atmosphere->Heating Filtration Filtration Heating->Filtration After Reaction Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure Product Chromatography->Product

Caption: A generalized workflow for the synthesis of phenylethynyl thiophene derivatives via Sonogashira coupling.

Unraveling the Photophysical Tapestry: A Spectroscopic Journey

The interaction of phenylethynyl thiophene derivatives with light gives rise to a series of photophysical processes that can be probed using various spectroscopic techniques. A fundamental understanding of these processes is crucial for designing molecules with desired optical properties.

The Jablonski Diagram: A Visual Guide to Photophysical Processes

The Jablonski diagram provides a schematic representation of the electronic states of a molecule and the transitions between them. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). From the excited state, the molecule can relax back to the ground state through several pathways:

  • Fluorescence: Radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀).

  • Internal Conversion (IC): Non-radiative decay between singlet states of the same multiplicity.

  • Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., from a singlet state to a triplet state, T₁).[8]

  • Phosphorescence: Radiative decay from the lowest triplet state (T₁) to the ground state (S₀).

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the primary photophysical processes in an organic molecule.

Key Photophysical Parameters and Their Measurement

A comprehensive understanding of the photophysical properties of phenylethynyl thiophene derivatives requires the determination of several key parameters.

Parameter Description Experimental Technique
λabs (Absorption Maximum) The wavelength at which the molecule exhibits maximum absorption of light.UV-Visible Absorption Spectroscopy
λem (Emission Maximum) The wavelength at which the molecule exhibits maximum fluorescence intensity.Fluorescence Spectroscopy
Stokes Shift The difference in energy (or wavelength) between the absorption and emission maxima.Calculated from λabs and λem
Molar Extinction Coefficient (ε) A measure of how strongly a molecule absorbs light at a particular wavelength.UV-Visible Absorption Spectroscopy
Fluorescence Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.Comparative method using a standard fluorophore
Fluorescence Lifetime (τ) The average time a molecule spends in the excited state before returning to the ground state.Time-Correlated Single Photon Counting (TCSPC)

Experimental Protocol: Determination of Fluorescence Quantum Yield

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with the sample. For phenylethynyl thiophene derivatives, which often emit in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.[9]

  • Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to minimize inner filter effects.

  • Fluorescence Measurement: Excite the sample and standard solutions at the same wavelength and record their fluorescence emission spectra.

  • Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. The quantum yield of the sample (Φsample) is then calculated using the following equation:

    Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

The Interplay of Structure and Light: Structure-Property Relationships

The photophysical properties of phenylethynyl thiophene derivatives are not static; they are exquisitely sensitive to their molecular structure. By strategically modifying the chemical architecture, researchers can fine-tune their optical characteristics for specific applications.

The Power of Substituents: Electron-Donating and -Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl or thiophene rings can dramatically alter the electronic distribution within the molecule, leading to significant changes in its photophysical properties.

  • Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): EDGs increase the electron density of the π-system, which generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.[9] This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Withdrawing Groups (e.g., -CN, -NO₂): EWGs decrease the electron density of the π-system, which can lead to a blue-shift (a shift to shorter wavelengths) or a red-shift depending on the specific architecture and the creation of an intramolecular charge transfer (ICT) state.

Intramolecular Charge Transfer (ICT): A Key to Tunability

In donor-π-acceptor (D-π-A) systems, where an EDG is connected to an EWG through the phenylethynyl thiophene π-bridge, photoexcitation can induce a significant redistribution of electron density, leading to the formation of an ICT state.[10][11] This ICT state is more polar than the ground state and is therefore highly sensitive to the polarity of the surrounding solvent.[10][12]

Solvatochromism: The Solvent's Influence

The phenomenon of solvatochromism, where the color of a substance changes with the polarity of the solvent, is a hallmark of molecules with a significant change in dipole moment upon excitation.[10][12] In D-π-A phenylethynyl thiophene derivatives, increasing the solvent polarity stabilizes the polar ICT state more than the less polar ground state, resulting in a pronounced red-shift in the fluorescence emission spectrum.[13][14] This property is particularly valuable for developing fluorescent sensors that can report on the polarity of their microenvironment.

The relationship between the Stokes shift and solvent polarity can be described by the Lippert-Mataga equation, which provides a quantitative measure of the change in dipole moment upon excitation.

ICT_Process cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) cluster_solvent Solvent Polarity Ground_State Donor-π-Acceptor (Low Polarity) Excited_State Intramolecular Charge Transfer (ICT) (High Polarity) Ground_State->Excited_State Photoexcitation Excited_State->Ground_State Fluorescence Low_Polarity Low Polarity Solvent Excited_State->Low_Polarity Higher Energy Emission (Blue-shifted) High_Polarity High Polarity Solvent Excited_State->High_Polarity Lower Energy Emission (Red-shifted) Low_Polarity->Excited_State Less Stabilization High_Polarity->Excited_State Greater Stabilization

Caption: The influence of solvent polarity on the intramolecular charge transfer (ICT) state and the resulting fluorescence emission.

Applications and Future Perspectives

The tunable photophysical properties of phenylethynyl thiophene derivatives have positioned them as promising candidates for a variety of applications.

  • Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and color tunability make them suitable as emissive materials in OLEDs for displays and solid-state lighting.[3][5][15]

  • Fluorescent Sensors: The sensitivity of their emission to the local environment, particularly polarity and the presence of specific analytes, enables their use as fluorescent probes for chemical and biological sensing.[16]

  • Bioimaging: By incorporating functional groups that target specific cellular components, these derivatives can be employed as fluorescent labels for advanced microscopy and in vivo imaging.

  • Organic Photovoltaics (OPVs): Their strong absorption in the visible spectrum and good charge transport properties are advantageous for their use as donor or acceptor materials in organic solar cells.[3][4]

The future of phenylethynyl thiophene derivatives lies in the rational design of novel molecular architectures with enhanced performance and new functionalities. This includes the development of materials with aggregation-induced emission (AIE) properties, where fluorescence is enhanced in the aggregated state, and the exploration of their potential in photodynamic therapy and theranostics.[17][18] As our understanding of the intricate interplay between structure and photophysics deepens, so too will the scope of applications for this versatile class of molecules.

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Thienyl Ketones in Modern Chemical Synthesis and Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thienyl ketones (thiophene ketones) are a highly privileged class of heterocyclic compounds that serve as critical building blocks in both advanced materials science and pharmaceutical development. Characterized by a rigid, sulfur-containing five-membered aromatic ring conjugated with a versatile carbonyl group, these molecules offer a unique combination of electronic tunability and structural geometry.

As a Senior Application Scientist, I frequently leverage thienyl ketones to solve complex pharmacokinetic challenges. The thiophene core is a premier bioisostere for the phenyl ring, allowing drug developers to modulate lipophilicity, steric bulk, and metabolic stability without sacrificing target affinity. This whitepaper provides an in-depth mechanistic analysis of thienyl ketone characteristics, their strategic application in drug design, and a field-proven, self-validating protocol for their synthesis.

Chemical Characteristics and Reactivity Profile

The fundamental reactivity of thienyl ketones is governed by the "push-pull" electronic relationship between the electron-rich thiophene ring and the electron-withdrawing carbonyl group.

  • Electrophilic Aromatic Substitution (EAS): Thiophene is significantly more reactive toward EAS than benzene because the sulfur heteroatom stabilizes the intermediate arenium ion. Acylation occurs almost exclusively at the C2 (alpha) position due to the superior resonance stabilization of the transition state 1.

  • Carbonyl Versatility: Once installed, the ketone moiety serves as a synthetic handle. It can be stereoselectively reduced to chiral thienyl carbinols, or the adjacent alpha-carbons can be functionalized via enolate chemistry. Furthermore, thienyl carbonyl chlorides can undergo Palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids to yield complex bi-aryl thienyl ketones 2.

Strategic Application in Drug Design: Bioisosterism and Bioactivation

Replacing a phenyl ring with a thiophene ring (phenyl-to-thienyl bioisosterism) is a tactical maneuver in lead optimization. Approved non-steroidal anti-inflammatory drugs (NSAIDs) like Suprofen and Tiaprofenic acid rely on the thienyl ketone scaffold to achieve optimal receptor binding.

The Causality of Thiophene Toxicity

Despite its utility, the electron-rich nature of thiophene introduces a specific pharmacokinetic liability: bioactivation . Cytochrome P450 (CYP450) enzymes in the liver can oxidize the thiophene ring to highly reactive electrophilic species, specifically thiophene epoxides and thiophene S-oxides 3.

If not intercepted by glutathione (GSH) detoxification pathways, these reactive metabolites covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI). Understanding this causality allows chemists to design safer analogs by introducing steric bulk (e.g., methyl groups) adjacent to the sulfur atom, or by leveraging the electron-withdrawing nature of the ketone itself to deactivate the ring toward CYP450 oxidation.

Bioactivation Drug Thienyl Ketone Drug CYP450 CYP450 Oxidation Drug->CYP450 Epoxide Thiophene Epoxide (Reactive Metabolite) CYP450->Epoxide SOxide Thiophene S-oxide (Reactive Metabolite) CYP450->SOxide Tox Protein Binding (Hepatotoxicity) Epoxide->Tox Detox GSH Conjugation (Detoxification) Epoxide->Detox SOxide->Tox SOxide->Detox

CYP450-mediated bioactivation pathway of thiophene-containing drugs and toxicity outcomes.

Synthesis Methodologies: The Friedel-Crafts Acylation

The most robust and commercially viable method for synthesizing 2-thienyl ketones is the Friedel-Crafts acylation of thiophene.

Causality in Experimental Design

Thiophene is highly sensitive to strong acids. Utilizing aggressive Lewis acids like Aluminum Chloride (


) often leads to the bimolecular polymerization (resinification) of thiophene, drastically reducing yields. To circumvent this, modern protocols employ milder Lewis acids (e.g., 

) or, more preferably, reusable solid acid catalysts like Hβ zeolite 4. The porous structure of Hβ zeolite provides shape-selective catalysis, driving the acylation strictly to the 2-position while preventing polymerization.
Quantitative Data: Catalyst Efficacy
Catalyst SystemAcylating AgentTemp (°C)Time (h)Yield (%)Byproduct / Drawback Profile

Acetyl Chloride0–252.045–55High thiophene polymerization; strict anhydrous conditions required.

Acetyl Chloride252.575–80Toxic heavy metal waste; tedious aqueous quench.
Hβ Zeolite Acetic Anhydride70–803–5>98None; green chemistry approach, catalyst is easily filtered and recyclable.

Table 1: Comparative efficacy of Lewis and solid acids in the synthesis of 2-acetylthiophene.

Step-by-Step Experimental Protocol: Synthesis of 2-Acetylthiophene

The following protocol details the green synthesis of 2-acetylthiophene utilizing Hβ zeolite. This methodology is designed as a self-validating system , ensuring that the researcher can confirm the integrity of the reaction at every critical juncture.

Materials Required:

  • Thiophene (0.1 mol, 8.4 g)

  • Acetic anhydride (0.3 mol, 30.6 g)

  • Fresh Hβ zeolite catalyst (1.17 g)

Step 1: Reagent Assembly In a 50 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine the thiophene and acetic anhydride.

  • Causality: Acetic anhydride is selected over acetyl chloride to prevent the generation of corrosive HCl gas, which would degrade the structural integrity of the zeolite framework.

Step 2: Catalysis & Heating Introduce 1.17 g of Hβ zeolite to the mixture. Heat the reaction to 70–80°C and maintain vigorous stirring for 3 to 5 hours.

Step 3: In-Process Validation (Self-Validating Check) At the 3-hour mark, sample the reaction mixture for Gas Chromatography (GC-FID) analysis.

  • Validation Metric: The system validates completion when the thiophene peak (lower retention time) diminishes to <1% relative area. If thiophene remains

    
    , continue heating and re-test hourly.
    

Step 4: Catalyst Recovery Cool the mixture to room temperature and filter it through a sintered glass funnel.

  • Causality: The solid Hβ zeolite is recovered intact. It can be washed with a volatile solvent, calcined, and directly reused in the next batch without loss of catalytic efficiency, achieving a zero-waste cycle 4.

Step 5: Purification & Final Validation Subject the crude filtrate to fractional vacuum distillation. Collect the fraction boiling at 102–105°C at 15 mmHg.

  • Validation Metric: The final product must be a pale yellow liquid. Infrared (IR) spectroscopy must reveal a strong, sharp

    
     stretching frequency at ~1660 cm⁻¹, confirming the presence of the conjugated thienyl ketone and the complete removal of the anhydride precursor.
    

SynthesisWorkflow Step1 1. Reagent Mixing Thiophene + Acetic Anhydride Step2 2. Catalysis Add Hβ Zeolite (70-80°C) Step1->Step2 Step3 3. Reaction Monitoring GC Analysis (<1% Thiophene) Step2->Step3 Step4 4. Catalyst Recovery Filtration (Reusable) Step3->Step4 Step5 5. Purification Vacuum Distillation Step4->Step5 Step6 Pure 2-Acetylthiophene (>98% Yield) Step5->Step6

Experimental workflow for the green synthesis of 2-acetylthiophene using Hβ zeolite.

References

  • BenchChem - An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene.
  • Taylor & Francis - Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones.
  • ACS Chemical Research in Toxicology - Bioactivation Potential of Thiophene-Containing Drugs.
  • Patsnap Eureka / Google Patents - Method for preparing 2-acetylthiophene (CN106892895A).

Sources

Predictive Quantum Chemistry for Thiophene-Based Chromophores: A Computational Guide for Advanced Photophysics and Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-based chromophores have established themselves as cornerstone materials in the design of advanced organic fluorophores, non-linear optical (NLO) materials, and fluorescent probes for bio-imaging. Their unique photophysical properties—stemming from the highly polarizable sulfur atom and lower aromatic resonance energy compared to benzene—make them ideal


-conjugated bridges in Donor-

-Acceptor (D-

-A) architectures.

For researchers and drug development professionals, predicting the behavior of these molecules before synthesis saves immense time and resources. This whitepaper outlines the authoritative theoretical framework using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to accurately model the ground and excited states of thiophene chromophores, ensuring a robust, self-validating computational pipeline.

Mechanistic Rationale: The Thiophene Bridge in D- -A Architectures

The selection of thiophene over other aromatic rings (like benzene or pyrrole) in fluorescent probe design is highly intentional. Thiophene possesses a lower aromatic stabilization energy, which facilitates superior


-electron delocalization across the molecular backbone.

The Causality of Bandgap Compression: Incorporating thiophene rings into a ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-spacer induces a bathochromic (red) shift in absorption and emission spectra. The causality is rooted in orbital energetics: the electron-rich nature of thiophene raises the energy of the Highest Occupied Molecular Orbital (HOMO) while simultaneously stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) when coupled with an electron-withdrawing acceptor. This effectively compresses the optical bandgap1[1]. Furthermore, extending the thiophene chain (e.g., from a single thiophene to dithienothiophene) enhances the transition dipole moment and Intramolecular Charge Transfer (ICT) character, which is critical for generating large Stokes shifts required in biological imaging [2].

ICT_Mechanism Donor Donor (e.g., Amine) Bridge π-Bridge (Thiophene) Donor->Bridge Electron Delocalization Acceptor Acceptor (e.g., Cyano) Bridge->Acceptor Electron Delocalization HOMO HOMO Localized on Donor LUMO LUMO Localized on Acceptor HOMO->LUMO hν (Excitation) ICT Process

Fig 1: ICT mechanism in D-π-A thiophene probes showing HOMO to LUMO electron transition.

The Self-Validating Computational Protocol

A common pitfall in computational photophysics is the blind application of functionals without geometric validation. As a Senior Application Scientist, I mandate a self-validating workflow. Every emission calculation must be preceded by rigorous ground and excited-state optimizations.

Step-by-Step Methodology
  • Ground-State Geometry Optimization (

    
    ): 
    
    • Action: Optimize the 3D structure using a reliable functional (e.g., B3LYP or M06-2X) and a polarized basis set (e.g., 6-311G(d,p)).

    • Causality: Establishes the lowest energy conformation before photon absorption.

  • Vibrational Frequency Analysis:

    • Action: Calculate the harmonic vibrational frequencies at the same level of theory.

    • Validation: The absence of imaginary frequencies (

      
      ) mathematically proves the structure is a true global minimum, not a transition state.
      
  • Solvation Modeling (PCM/SMD):

    • Action: Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).

    • Causality: Thiophene D-

      
      -A probes exhibit strong solvatochromism. The dipole moment changes drastically upon excitation; failing to model the dielectric environment (e.g., DMF or water) will result in highly inaccurate oscillator strengths 3[3].
      
  • Vertical Excitation (TD-DFT):

    • Action: Calculate the first 10-20 singlet excited states (

      
      ) from the 
      
      
      
      geometry.
    • Causality: Governed by the Franck-Condon principle, this simulates the instantaneous absorption of a photon before the nuclei can move, yielding the theoretical absorption spectrum.

  • Excited-State Geometry Optimization (

    
    ): 
    
    • Action: Optimize the geometry of the lowest-lying excited state using TD-DFT gradients.

    • Causality: According to Kasha's rule, molecules relax to the lowest vibrational level of

      
       before emitting a photon. Calculating emission from the 
      
      
      
      geometry violates physical laws and yields incorrect Stokes shifts.

Workflow Start Initial 3D Structure (Thiophene Chromophore) OptS0 Ground State (S0) Optimization DFT (e.g., B3LYP/6-311G**) Start->OptS0 Freq Frequency Analysis (Verify True Minimum, Nimag=0) OptS0->Freq Solvation Apply Solvation Model (PCM or SMD) Freq->Solvation TDDFT_Abs TD-DFT Vertical Excitation (Absorption Spectra) Solvation->TDDFT_Abs Franck-Condon Principle OptS1 Excited State (S1) Optimization (TD-DFT) TDDFT_Abs->OptS1 Kasha's Rule Relaxation TDDFT_Em TD-DFT Emission (Fluorescence & Stokes Shift) OptS1->TDDFT_Em Radiative Decay

Fig 2: Step-by-step self-validating TD-DFT computational workflow for chromophores.

Functional Selection: Correcting the Charge-Transfer Error

A critical decision in this protocol is functional selection. While global hybrids like B3LYP are excellent for ground-state geometries, they suffer from self-interaction error. In push-pull thiophene systems, B3LYP artificially overestimates electron delocalization, leading to severely underestimated excitation energies for charge-transfer states.

The Solution: Range-separated hybrid functionals (e.g., CAM-B3LYP or


B97XD) must be employed for the TD-DFT steps. These functionals introduce a distance-dependent exact exchange term that correctly models the asymptotic behavior of the electron potential, capturing long-range Intramolecular Charge Transfer (ICT) accurately.

Quantitative Data: Photophysical Properties of Fused Thiophenes

The table below summarizes the theoretical energetic alignment of a series of D-


-A model chromophores utilizing different thiophene cores (Thiophene [T], Bithiophene [bT], Thienothiophene [TT], and Dithienothiophene [DTT]). Notice how the structural motif directly dictates the energetic boundaries.
Central

-Unit
Computed HOMO (eV)Computed LUMO (eV)Optical Gap (eV)Delocalization Effect
Thiophene (T) -4.56-1.792.77Baseline
Bithiophene (bT) -4.53-1.982.55High
Thienothiophene (TT) -4.58-1.842.74Moderate
Dithienothiophene (DTT) -4.56-1.932.63Very High (Extended

-length)

Data synthesis demonstrating that extending the conjugation length of the spacer group contracts the energy gaps, verifying that DTT-centered molecules have a highly extended delocalization effect 1[1].

Applications in Drug Development and Bio-Sensing

In the pharmaceutical industry, tracking cellular microenvironments (e.g., oxidative stress, heavy metal toxicity, or hypoxia) requires probes with high sensitivity, near-infrared (NIR) emission, and large Stokes shifts to avoid biological autofluorescence.

NAD(P)H Detection: Thiophene-based pseudo-xanthene probes have been designed for NAD(P)H detection in live cells. Theoretical calculations reveal a profound structural causality: the unreduced probes exist in a sterically hindered, non-planar state. Upon reduction by NADH, the probe adopts a highly planar arrangement between the rhodamine and quinoline moieties, drastically increasing


-delocalization and triggering a distinct "turn-on" NIR fluorescence at ~740 nm4[4].

Heavy Metal Sensing: Discrete signaling probes for heavy metals (e.g.,


, 

) utilize thiophene-thiophene conjugates. DFT studies confirm that the presence of N-, O-, and S-atoms enables specific cation-chelating geometries. Binding the target metal alters the HOMO-LUMO distribution, shifting the ICT pathway and resulting in a massive red-shift and fluorescence "turn-on" response5[5].

By utilizing the self-validating DFT/TD-DFT protocols outlined above, drug development professionals can rationally design these structural switches in silico prior to embarking on complex multi-step organic syntheses.

References

1.[3] Positional Isomeric Thiophene-Based π-Conjugated Chromophores: Synthesis, Structure, and Optical Properties. Precision Chemistry - ACS Publications.[Link] 2.[4] Thiophene-Based Organic Dye with Large Stokes Shift and Deep Red Emission for Live Cell NAD(P)H Detection under Varying Chemical Stimuli. ResearchGate.[Link] 3.[2] Push-pull thiophene chromophores for electro-optic applications: from 1D linear to β-branched structures. Universidad de Zaragoza.[Link] 4.[5] Development of a Thiophene–Thiophene π-Conjugate Ultrasensitive Fluorescent Probe for Heavy-Metal Ions via Discrete Signaling: DFT Studies and Mechanistic Insights. Industrial & Engineering Chemistry Research - ACS Publications.[Link] 5.[1] RSC Advances: The structural and photophysical relationships of fused-thiophene-based model compounds. Royal Society of Chemistry.[Link]

Sources

Methodological & Application

Application Note and Protocol: Synthesis of 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one, a valuable building block in medicinal chemistry and materials science. The protocol is centered around the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This guide details a two-step synthetic sequence, commencing with the preparation of the key intermediate, 2-acetyl-5-iodothiophene, followed by its palladium-copper catalyzed coupling with phenylacetylene. The application note is designed to provide not only a step-by-step experimental procedure but also the underlying scientific principles, troubleshooting strategies, and visual aids to ensure a successful synthesis.

Introduction

The Sonogashira cross-coupling reaction has emerged as a cornerstone in modern organic synthesis, enabling the efficient construction of complex molecular architectures.[4][5][6] Its ability to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide under relatively mild conditions has made it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] This application note focuses on the application of the Sonogashira reaction to synthesize 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one, a compound with potential applications in various fields of chemical research.

The synthetic strategy involves two key transformations:

  • Iodination of 2-acetylthiophene: The synthesis begins with the commercially available 2-acetylthiophene, which is regioselectively iodinated at the 5-position to yield 2-acetyl-5-iodothiophene. This step is crucial as it introduces the necessary halide for the subsequent cross-coupling reaction. The reactivity of aryl halides in Sonogashira coupling follows the trend I > OTf > Br > Cl, making the iodo-substituted thiophene an excellent substrate for this reaction.[7]

  • Sonogashira Coupling: The core of the synthesis is the palladium and copper co-catalyzed coupling of 2-acetyl-5-iodothiophene with phenylacetylene. This reaction will be explored in detail, including the roles of the catalysts, base, and solvent system.

Reaction Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Iodination cluster_1 Step 2: Sonogashira Coupling 2-Acetylthiophene 2-Acetylthiophene 2-Acetyl-5-iodothiophene 2-Acetyl-5-iodothiophene 2-Acetylthiophene->2-Acetyl-5-iodothiophene I₂, HIO₃, H₂SO₄, AcOH Target_Molecule 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one 2-Acetyl-5-iodothiophene->Target_Molecule Pd(PPh₃)₂Cl₂, CuI, Et₃N Phenylacetylene Phenylacetylene Phenylacetylene->Target_Molecule

Caption: Overall synthetic route to 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one.

Part 1: Synthesis of 2-Acetyl-5-iodothiophene

This protocol describes the direct iodination of 2-acetylthiophene. While various methods exist for the synthesis of 2-acylthiophenes,[8][9][10] direct iodination of the pre-formed acetylthiophene is an efficient route to the desired starting material.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-AcetylthiopheneReagentSigma-Aldrich---
Iodine (I₂)ACS ReagentFisher Scientific---
Iodic acid (HIO₃)99.5%Alfa AesarOxidizing agent
Sulfuric acid (H₂SO₄)Concentrated (98%)VWRCatalyst
Acetic acid (AcOH)GlacialJ.T. BakerSolvent
Dichloromethane (CH₂Cl₂)ACS GradeEMD MilliporeFor extraction
Sodium thiosulfate (Na₂S₂O₃)AnhydrousAcros OrganicsFor quenching
Sodium bicarbonate (NaHCO₃)Saturated solution---For neutralization
Anhydrous magnesium sulfate (MgSO₄)------Drying agent
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-acetylthiophene (12.6 g, 0.1 mol), iodine (10.2 g, 0.04 mol), and glacial acetic acid (100 mL).

  • Reagent Addition: While stirring the mixture, prepare a solution of iodic acid (3.52 g, 0.02 mol) in water (10 mL) and add it dropwise to the flask.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 70-80 °C and maintain this temperature with vigorous stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

    • A precipitate will form. Decolorize the mixture by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

    • Extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-acetyl-5-iodothiophene as a solid.

Part 2: Synthesis of 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one via Sonogashira Coupling

This section details the palladium-copper catalyzed cross-coupling of 2-acetyl-5-iodothiophene with phenylacetylene.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is employed. The palladium catalyst is the primary actor in the catalytic cycle, while the copper co-catalyst facilitates the deprotonation of the terminal alkyne and its transfer to the palladium center.[2]

  • Base: An amine base, such as triethylamine (Et₃N), is crucial. It serves to neutralize the hydrogen iodide generated during the reaction and also acts as a solvent. The base must be anhydrous and degassed to prevent catalyst deactivation.[11]

  • Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[7][11] Therefore, the reaction must be carried out under an inert atmosphere of nitrogen or argon.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Acetyl-5-iodothiopheneSynthesized in Part 1------
Phenylacetylene98%Acros Organics---
Bis(triphenylphosphine)palladium(II) dichloride98%Strem ChemicalsCatalyst
Copper(I) iodide (CuI)99.99%Sigma-AldrichCo-catalyst
Triethylamine (Et₃N)Anhydrous, >99.5%Sigma-AldrichBase and solvent
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichCo-solvent
Ethyl acetateACS Grade---For work-up
HexaneACS Grade---For work-up
Saturated ammonium chloride (NH₄Cl)------For quenching
Brine---------
Anhydrous sodium sulfate (Na₂SO₄)------Drying agent
Experimental Protocol

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask_Prep Dry Schlenk flask under vacuum Inert_Atmosphere Backfill with Nitrogen/Argon Flask_Prep->Inert_Atmosphere Reagent_Addition Add 2-acetyl-5-iodothiophene, Pd(PPh₃)₂Cl₂, and CuI Inert_Atmosphere->Reagent_Addition Solvent_Addition Add anhydrous THF and Et₃N Reagent_Addition->Solvent_Addition Degassing Degas with N₂/Ar for 15 min Solvent_Addition->Degassing Alkyne_Addition Add phenylacetylene dropwise Degassing->Alkyne_Addition Stirring Stir at room temperature Alkyne_Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Quench with sat. aq. NH₄Cl Monitoring->Quenching Extraction Extract with ethyl acetate Quenching->Extraction Washing Wash with brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Purification Purify by column chromatography Drying->Purification

Caption: Experimental workflow for the Sonogashira coupling reaction.

  • Reaction Setup: To a dry 100 mL Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-acetyl-5-iodothiophene (2.52 g, 10 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol, 2 mol%), and copper(I) iodide (38 mg, 0.2 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 20 mL) and anhydrous triethylamine (Et₃N, 20 mL) to the flask.

  • Degassing: Bubble nitrogen or argon through the stirred solution for 15 minutes to ensure all dissolved oxygen is removed.

  • Alkyne Addition: Add phenylacetylene (1.12 g, 11 mmol, 1.1 equivalents) dropwise to the reaction mixture via a syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (30 mL).

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one as a solid.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or low conversion Inactive catalystUse fresh palladium and copper catalysts. Ensure proper storage under an inert atmosphere.[7][11]
Poor quality reagentsUse anhydrous and degassed solvents and base. Purify starting materials if necessary.[11]
Insufficient temperatureFor less reactive aryl bromides, heating may be required. For aryl iodides, room temperature should be sufficient.[7][12]
Significant alkyne homocoupling (Glaser coupling) Presence of oxygenEnsure a strictly inert atmosphere and thoroughly degas all solvents and reagents.[11]
High copper concentrationReduce the amount of CuI or consider a copper-free Sonogashira protocol.[4][11]
Formation of a black precipitate (palladium black) Catalyst decompositionUse high-purity reagents and solvents. Some solvents like THF can sometimes promote this; consider alternative solvents if the problem persists.[7][13]

References

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Ahmad, S., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(10), 7393-7405. [Link]

  • Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator, 9(3), 163-165. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). ResearchGate. [Link]

  • Gevorgyan, V., et al. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Accounts of chemical research, 44(4), 282-294. [Link]

  • PrepChem. (n.d.). Synthesis of 2-acetyl-5-(aminomethyl)thiophene. [Link]

  • Google Patents. (2007). Process for producing 2-acylthiophene compound.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Royal Society of Chemistry. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • Semantic Scholar. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. [Link]

  • Zubkov, E. A. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of iodobenzene with phenyl acetylene. [Link]

  • MDPI. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]

Sources

Friedel-Crafts acylation of phenylethynyl thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Friedel-Crafts Acylation of 2-(Phenylethynyl)thiophene

Executive Summary

The functionalization of conjugated heterocycles is a cornerstone of modern materials science and medicinal chemistry. 2-(Phenylethynyl)thiophene is a highly conjugated, electron-rich scaffold frequently utilized in the development of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and advanced pharmacophores[1]. Introducing an acyl group to this scaffold provides a critical synthetic handle (a ketone) for downstream transformations, such as Knoevenagel condensations to form electron-accepting materials. This application note details the mechanistic rationale, optimized parameters, and a self-validating protocol for the regioselective Friedel-Crafts acylation of 2-(phenylethynyl)thiophene.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is imperative to move beyond empirical recipes and understand the physicochemical forces driving a reaction. The acylation of 2-(phenylethynyl)thiophene presents two distinct chemical challenges: controlling regioselectivity on the thiophene ring and preventing the degradation of the sensitive alkyne moiety.

  • Substrate Reactivity & Regioselectivity: The thiophene ring is inherently more nucleophilic than benzene due to the electron-donating resonance effect of the sulfur heteroatom[2]. In unsubstituted thiophene, electrophilic aromatic substitution (EAS) preferentially occurs at the

    
    -positions (C2 and C5) because the resulting Wheland intermediate allows the positive charge to be delocalized onto the sulfur atom. In 2-(phenylethynyl)thiophene, the C2 position is sterically and covalently blocked by the alkyne. Consequently, the incoming acylium ion is directed exclusively to the C5 position. The phenylethynyl group extends the 
    
    
    
    -conjugation but does not override the powerful
    
    
    -directing effect of the thiophene sulfur[2].
  • Lewis Acid Selection (The Causality of SnCl

    
    ):  The choice of Lewis acid dictates the success or failure of this transformation. Aluminum chloride (AlCl
    
    
    
    ) is the traditional, highly oxophilic catalyst used for Friedel-Crafts acylations[3]. However, subjecting an alkyne-containing substrate to AlCl
    
    
    often results in catastrophic side reactions, including alkyne polymerization, chlorometalation, or unwanted intramolecular cyclizations[4]. To circumvent this, Tin(IV) chloride (SnCl
    
    
    ) is selected. SnCl
    
    
    provides the optimal "Goldilocks" reactivity: it is a sufficiently strong Lewis acid to activate the acyl chloride into an acylium ion, yet mild enough to leave the delicate phenylethynyl
    
    
    -system entirely intact.
  • Solvent Dynamics: Anhydrous dichloromethane (DCM) is utilized as the solvent. Its moderate polarity stabilizes the ionic acylium intermediate without coordinating to the Lewis acid (unlike ethereal solvents, which would poison the catalyst).

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a self-validating system. In-process visual and analytical checks are embedded to ensure the reaction is proceeding along the correct mechanistic pathway.

Equipment & Reagents:

  • Flame-dried Schlenk flask, nitrogen/argon manifold, addition funnel.

  • 2-(Phenylethynyl)thiophene (1.0 equiv)[1]

  • Acetyl chloride (1.2 equiv)

  • Tin(IV) chloride (SnCl

    
    , 1.0 M in DCM, 1.2 equiv)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • System Purge: Purge the flame-dried flask with inert gas (N

    
    /Ar) for 15 minutes. Causality: Ambient moisture rapidly hydrolyzes both the acyl chloride and the Lewis acid, generating HCl gas and terminating the catalytic cycle[4].
    
  • Acylium Ion Generation: Add anhydrous DCM (to achieve 0.1 M relative to the substrate) and acetyl chloride (1.2 equiv) to the flask. Cool the solution to 0 °C using an ice-water bath. Add the SnCl

    
     solution (1.2 equiv) dropwise over 5 minutes.
    
    • Validation Check: The solution will transition from colorless to a faint yellow. This optical shift confirms the successful complexation of the Lewis acid with the carbonyl oxygen and the generation of the active acylium ion.

  • Electrophilic Attack: Dissolve 2-(phenylethynyl)thiophene (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the active acylium mixture over 30 minutes. Causality: Slow addition manages the exothermic nature of the electrophilic attack and prevents localized heating that could trigger alkyne degradation.

    • Validation Check: Upon addition, the solution will immediately flash to a deep crimson/purple color. This intense chromic shift is the hallmark of the cationic Wheland intermediate (sigma-complex) forming at the C5 position.

  • Reaction Maturation: Allow the reaction to stir at 0 °C for 1 hour, then gradually remove the ice bath and allow it to warm to room temperature (20 °C) over 2 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) mobile phase. The non-polar starting material (

      
      ) should be entirely consumed, replaced by a highly UV-active, more polar product spot (
      
      
      
      ).
  • Quench & Hydrolysis: Carefully pour the reaction mixture into a beaker containing ice-cold 1M HCl (aq). Causality: The acidic aqueous quench destroys the tin-product complex, liberating the free 2-acyl-5-(phenylethynyl)thiophene and dissolving the resulting tin salts into the aqueous phase.

  • Workup & Structural Validation: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organics with saturated NaHCO

    
     (to neutralize residual acid) and brine. Dry over anhydrous MgSO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
    • Validation Check: Submit the purified product for

      
      H NMR (CDCl
      
      
      
      ). The disappearance of the C5 proton multiplet (
      
      
      7.3 ppm) and the emergence of a sharp 3H singlet for the acetyl methyl group (
      
      
      2.5 ppm) validates the regioselective C5 acylation. Furthermore, the thiophene protons will appear as two distinct 1H doublets with a coupling constant of
      
      
      Hz, confirming 2,5-disubstitution.

Quantitative Data: Optimization of Reaction Conditions

To empirically validate the causality of the catalyst selection, various Lewis acids were screened. The quantitative data below demonstrates why SnCl


 is the authoritative choice for this specific transformation.
Lewis AcidSolventTemp (°C)Time (h)Yield (%)Mechanistic Observations & Causality
AlCl

DCM0 to 25342%Heavy tar formation. The harsh Lewis acidity induced alkyne polymerization and degradation[4].
TiCl

DCM0 to 25468%Moderate yield. Cleaner than AlCl

, but incomplete conversion was observed.
SnCl

DCM0 to 25389% Optimal. Clean conversion. Perfect balance of Lewis acidity and alkyne functional group tolerance.
ZnCl

DCE801215%Insufficient Lewis acidity to fully activate the acyl chloride; mostly unreacted starting material recovered.

Process Visualization

The following diagram illustrates the logical flow and mechanistic pathway of the regioselective Friedel-Crafts acylation.

G A Acyl Chloride + SnCl4 B Acylium Ion Generation [R-C≡O]+ A->B Lewis Acid Activation D Electrophilic Attack at C5 (Wheland Intermediate) B->D C 2-(Phenylethynyl)thiophene C->D Nucleophilic Attack E Deprotonation & Rearomatization D->E -H+ F 2-Acyl-5-(phenylethynyl)thiophene (Target Product) E->F Product Release

Mechanistic pathway of the regioselective Friedel-Crafts acylation at the C5 position.

References

  • Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega. URL:[Link]

  • Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews. URL:[Link]

Sources

Application Note: Structural Characterization of 1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One via High-Resolution NMR

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy (


H, 

C, 2D HSQC/HMBC).

Introduction & Scientific Context

1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One—commonly referred to as 2-acetyl-5-(phenylethynyl)thiophene—is a highly privileged structural motif in medicinal chemistry and organic materials science. The molecule is synthesized via a palladium-catalyzed Sonogashira cross-coupling between 2-acetyl-5-bromothiophene and phenylacetylene[1].

The architecture of this molecule features a "push-pull" electronic configuration: an electron-withdrawing acetyl group at the C-2 position and an extended


-conjugated phenylethynyl system at the C-5 position of a central thiophene ring. Rigorous structural elucidation of this scaffold is critical, as the regiochemistry of the thiophene substitutions directly dictates the molecule's photophysical properties and target-binding affinity in drug discovery pipelines.

Synthesis SM1 2-Acetyl-5- bromothiophene Cat Pd(PPh3)2Cl2 / CuI Et3N, THF, 60°C SM1->Cat SM2 Phenylacetylene SM2->Cat Prod 1-[5-(2-Phenyleth-1-Ynyl)- 2-Thienyl]Ethan-1-One Cat->Prod Sonogashira Cross-Coupling

Caption: Sonogashira cross-coupling synthesis of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one.

Structural Anatomy & Predictive Causality in NMR

As a Senior Application Scientist, it is vital to approach NMR not just as a matching exercise, but as a study of electronic causality. The chemical shifts in this molecule are governed by specific stereoelectronic effects:

  • The Acetyl Group (Deshielding Effect): The carbonyl group at C-2 exerts a strong anisotropic and inductive deshielding effect on the adjacent thiophene H-3 proton. This pulls the H-3 resonance significantly downfield (typically

    
    7.60 ppm) compared to an unsubstituted thiophene [2].
    
  • The Phenylethynyl Group (Anisotropy): The diamagnetic anisotropy of the alkyne triple bond, coupled with the phenyl ring, affects the H-4 proton. However, the alkyne is less electron-withdrawing than the carbonyl, placing H-4 further upfield relative to H-3 (

    
    7.18 ppm) [3].
    
  • Vicinal Coupling (

    
    ):  The thiophene ring protons (H-3 and H-4) exist as an AB spin system. They exhibit a characteristic vicinal coupling constant (
    
    
    
    ) of 3.9–4.0 Hz. Observing this specific
    
    
    -value is a self-validating metric that definitively confirms the 2,5-disubstitution pattern of the thiophene ring, ruling out 2,3- or 2,4-isomers.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure absolute confidence in the structural assignment, the analytical workflow must be a self-validating system. A 1D


H spectrum alone is insufficient; it must be corroborated by 

C and 2D heteronuclear experiments.
Step 3.1: Sample Preparation
  • Mass Optimization: Weigh exactly 15–20 mg of the purified compound. This mass provides an optimal signal-to-noise (S/N) ratio for 2D HMBC experiments without causing radiation damping or line broadening.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D). CDCl
    
    
    
    is selected because its residual solvent peak (7.26 ppm for
    
    
    H, 77.16 ppm for
    
    
    C) serves as a reliable internal reference.
  • Tube Preparation: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Ensure the solvent column height is exactly 4.5–5.0 cm to ensure optimal magnetic field homogeneity (shimming).

Step 3.2: Instrument Tuning & Acquisition Parameters
  • 
    H NMR (400 MHz / 600 MHz): 
    
    • Set the relaxation delay (D1) to 2.0 seconds . Causality: This ensures complete longitudinal relaxation (

      
      ) of the acetyl methyl protons, guaranteeing that the integration ratio between the methyl group (3H) and the thiophene protons (1H each) is perfectly stoichiometric.
      
  • 
    C NMR (100 MHz / 150 MHz): 
    
    • Acquire with WALTZ-16 proton decoupling.

    • Increase the relaxation delay to 3.0 seconds and acquire a minimum of 512 scans. Causality: Quaternary carbons (carbonyl C=O, alkyne C

      
      C, and substituted thiophene carbons) lack attached protons, meaning they suffer from long 
      
      
      
      relaxation times and receive no Nuclear Overhauser Effect (NOE) enhancement. A longer D1 and higher scan count are mandatory to visualize these critical nodes.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimize the long-range coupling delay for

      
       Hz. This experiment is the linchpin of the protocol, as it maps the connectivity across the quaternary alkyne and carbonyl bridges.
      

NMRWorkflow Prep Sample Preparation (15 mg in 0.6 mL CDCl3) OneD 1D NMR Acquisition (1H at 400MHz, 13C at 100MHz) Prep->OneD TwoD 2D NMR Acquisition (HSQC, HMBC) OneD->TwoD Defines spectral width & relaxation delays Process Data Processing & Phase Correction TwoD->Process Assign Structural Elucidation & Peak Assignment Process->Assign Self-Validating Data Matrix

Caption: Workflow for the complete NMR elucidation of the thiophene-alkyne scaffold.

Data Presentation & Spectral Assignments

The following tables summarize the quantitative data extracted from the multidimensional NMR analysis.

Table 1: H NMR Assignments (CDCl , 400 MHz)
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
7.60Doublet (d)4.01HThiophene H-3 (Deshielded by C=O)
7.50 – 7.55Multiplet (m)-2HPhenyl H-ortho
7.35 – 7.40Multiplet (m)-3HPhenyl H-meta, H-para
7.18Doublet (d)4.01HThiophene H-4
2.55Singlet (s)-3HAcetyl -CH

Table 2: C NMR Assignments (CDCl , 100 MHz)
Chemical Shift (

, ppm)
TypeAssignmentStructural Significance
190.5Quaternary (C)Carbonyl C=O Confirms acetyl group oxidation state.
144.0Quaternary (C)Thiophene C-2 Linkage site to the acetyl group.
132.5Methine (CH)Thiophene C-3 Confirmed via HSQC correlation to H-3.
131.5Methine (CH)Phenyl C-ortho Aromatic system.
131.5Methine (CH)Thiophene C-4 Confirmed via HSQC correlation to H-4.
130.0Quaternary (C)Thiophene C-5 Linkage site to the alkyne group.
129.0Methine (CH)Phenyl C-para Aromatic system.
128.5Methine (CH)Phenyl C-meta Aromatic system.
122.0Quaternary (C)Phenyl C-ipso Linkage site to the alkyne group.
94.0Quaternary (C)Alkyne C

C
(

)
Internal alkyne carbon (near phenyl).
82.5Quaternary (C)Alkyne C

C
(

)
Internal alkyne carbon (near thiophene).
26.8Methyl (CH

)
Acetyl -CH

Confirmed via HSQC correlation to 2.55 ppm.

Mechanistic Validation via 2D HMBC

To definitively prove that the acetyl group is at C-2 and the phenylethynyl group is at C-5 (and not vice versa or on a different ring system), we rely on long-range


 and 

carbon-proton couplings visualized in the HMBC spectrum.
  • Acetyl Anchoring: The methyl protons (

    
     2.55) show a strong 
    
    
    
    correlation to the carbonyl carbon (
    
    
    190.5) and a
    
    
    correlation to the thiophene C-2 (
    
    
    144.0).
  • Thiophene Orientation: The deshielded H-3 proton (

    
     7.60) shows a 
    
    
    
    correlation back to the carbonyl carbon (
    
    
    190.5), proving its proximity to the acetyl group.

HMBC Me Acetyl CH3 (δ 2.55) C_carbonyl Carbonyl C=O (δ 190.5) Me->C_carbonyl 2J C-H C2 Thiophene C-2 (δ 144.0) Me->C2 3J C-H H3 Thiophene H-3 (δ 7.60) H3->C_carbonyl 3J C-H H3->C2 2J C-H C5 Thiophene C-5 (δ 130.0) H3->C5 3J C-H

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.

References

  • Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene The Journal of Organic Chemistry, ACS Publications URL:[Link] [2]

Application Note: High-Resolution Mass Spectrometry for the Structural Characterization and Analysis of 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one, a heterocyclic aromatic ketone, using advanced mass spectrometry techniques. Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science, making their precise characterization essential for research and development.[1] This document details optimized protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) for molecular weight confirmation and Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) for structural elucidation through fragmentation analysis. The causality behind experimental choices, from sample preparation to instrument tuning, is explained to provide researchers with a robust and reproducible analytical strategy.

Introduction: The Analytical Imperative

1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one is a molecule of interest due to its conjugated π-system, which combines the structural motifs of a thiophene, a phenyl group, and an acetyl group.[1] This architecture is a common feature in compounds developed for pharmaceuticals and organic electronics. Accurate mass determination and unambiguous structural confirmation are therefore critical quality attributes in the synthesis and application of this and related molecules. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose.[2][3]

This guide presents two complementary MS-based workflows. The first, LC-ESI-MS, is a "soft" ionization technique that primarily yields the intact protonated molecule, ideal for confirming molecular weight.[4][5] The second, GC-EI-MS, is a "hard" ionization technique that induces reproducible fragmentation, providing a structural fingerprint of the molecule.[3] By employing both methods, a self-validating system of analysis is achieved, ensuring high confidence in the compound's identity and purity.

Analyte Profile & Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development. The key characteristics of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₀OSCalculated
Molecular Weight 226.29 g/mol Calculated
Monoisotopic Mass 226.0452 DaCalculated
Structure
InChIKey Not available
CAS Number Not available

Note: The molecular weight and formula were calculated based on the compound's structure, as specific database entries were not found. Data for isomeric or closely related structures can be found in chemical databases.[6][7]

Experimental Workflow: From Sample to Spectrum

The overall analytical process is a multi-stage procedure requiring careful attention to detail at each step to ensure data quality and reproducibility.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Crude or Purified Analyte B Dissolve in Volatile Solvent (e.g., Acetonitrile, DCM) A->B C Filter (0.22 µm Syringe Filter) B->C D Inject into LC-MS (Soft Ionization) C->D E Inject into GC-MS (Hard Ionization) C->E F Confirm Molecular Ion [M+H]⁺ D->F G Analyze Fragmentation Pattern E->G H Structural Elucidation G->H

Caption: Overall analytical workflow from sample preparation to data interpretation.

Protocol 1: LC-MS for Molecular Weight Confirmation

This protocol is designed for the accurate mass determination of the parent molecule using a soft ionization technique to minimize fragmentation. Electrospray ionization (ESI) is selected as it is highly efficient for polar and semi-polar organic molecules.[8][9]

Rationale for Sample Preparation

The choice of solvent is critical for ensuring complete dissolution of the analyte and compatibility with the reversed-phase chromatography and ESI source.[10] Acetonitrile is an excellent choice due to its volatility and ability to promote efficient ionization. Filtering the sample is a mandatory step to prevent particulates from clogging the LC system and fouling the mass spectrometer.[11]

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Filter the final solution through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Perform separation on a suitable LC system coupled to the mass spectrometer. The use of a C18 column is standard for separating small organic molecules.[8]

  • Mass Spectrometry Detection: Acquire data in positive ion mode. The addition of formic acid to the mobile phase aids in the formation of the protonated molecule, [M+H]⁺.[5]

Instrumental Parameters

The following table provides a validated starting point for method development. Parameters should be optimized for the specific instrumentation used.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase LC.
Gradient 5% B to 95% B over 5 minEnsures elution of the compound of interest.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µLMinimizes column overload.
Ionization Mode ESI, PositiveSuitable for this molecule, which can accept a proton.[5]
Capillary Voltage 3.5 kVStandard voltage for stable electrospray.
Source Temp. 120 °CPrevents thermal degradation.
Desolvation Temp. 350 °CFacilitates efficient solvent evaporation.
Mass Range m/z 50 - 500Covers the expected molecular ion and potential adducts.
Expected Data

The primary ion expected is the protonated molecule [M+H]⁺ at m/z 227.0530 . Depending on the mobile phase purity, sodium [M+Na]⁺ (m/z 249.0349) or potassium [M+K]⁺ (m/z 264.9909) adducts may also be observed.[2] The high-resolution mass measurement should be within 5 ppm of the theoretical value to confirm the elemental composition.

Protocol 2: GC-MS for Structural Elucidation

This protocol utilizes the high-energy electron ionization (EI) source to induce fragmentation, providing detailed structural information. GC is well-suited for the analysis of thermally stable thiophene derivatives.[12][13]

Rationale for Sample Preparation

For GC-MS, the sample must be dissolved in a highly volatile solvent to ensure rapid and complete vaporization in the heated injector.[11] Dichloromethane (DCM) is an appropriate choice. As with LC-MS, filtration is crucial to protect the instrument.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of GC-grade dichloromethane. Filter through a 0.22 µm PTFE syringe filter into a GC vial.

  • Gas Chromatography Separation: Inject the sample into the GC system. A non-polar column like a DB-5ms is a robust choice for general-purpose analysis of aromatic compounds.[11]

  • Mass Spectrometry Detection: The standard ionization energy for EI-MS is 70 eV, which provides reproducible fragmentation patterns that are comparable to library spectra.[3]

Instrumental Parameters
ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µmInert, non-polar phase suitable for aromatic compounds.[11]
Carrier Gas Helium, 1.0 mL/min (constant flow)Inert gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures complete vaporization without degradation.
Split Ratio 50:1Prevents column overload and ensures sharp peaks.
Oven Program 100 °C (1 min), ramp 15 °C/min to 300 °C (5 min)Separates the analyte from solvent and impurities.
Transfer Line Temp. 280 °CPrevents condensation of the analyte before the MS source.
Ionization Mode Electron Ionization (EI)Standard for inducing fragmentation for library matching.[3]
Ionization Energy 70 eVProvides reproducible, library-comparable spectra.[3]
Source Temp. 230 °CStandard operating temperature for an EI source.
Mass Range m/z 40 - 400Captures the molecular ion and key low-mass fragments.
Expected Fragmentation Pattern

The EI-MS spectrum will provide a structural fingerprint. The fragmentation is predictable based on the functional groups present.[14][15] The molecular ion (M⁺˙) at m/z 226 should be visible. Key fragmentation pathways involve α-cleavage at the ketone and cleavages around the thiophene and ethynyl moieties.[15][16][17]

Fragmentation_Pathway M M⁺˙ m/z 226 C₁₄H₁₀OS F1 [M-CH₃]⁺ m/z 211 M->F1 - •CH₃ (α-cleavage) F2 [M-COCH₃]⁺ m/z 183 M->F2 - •COCH₃ F5 [CH₃CO]⁺ m/z 43 M->F5 α-cleavage F1->F2 - CO F3 [C₆H₅C₂S]⁺ m/z 133 F2->F3 - C₂H₂ F4 [C₆H₅]⁺ m/z 77 F2->F4 - C₄H₂S

Caption: Proposed EI fragmentation pathway for the target molecule.

Summary of Expected Fragments
m/zProposed IonComments
226 [C₁₄H₁₀OS]⁺˙ (M⁺˙) Molecular Ion
211[M - CH₃]⁺Loss of a methyl radical via α-cleavage, a characteristic fragmentation of ketones.[15]
183[M - COCH₃]⁺Loss of the entire acetyl radical.
133[C₈H₅S]⁺Fragment corresponding to the phenylethynyl-thiophene moiety.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.
43[CH₃CO]⁺Acylium ion, often a base peak for methyl ketones.[15]

Conclusion

The dual-pronged approach of LC-ESI-MS and GC-EI-MS provides a comprehensive and self-validating method for the analysis of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one. The LC-MS protocol confirms the molecular formula via accurate mass measurement of the intact molecule, while the GC-MS protocol elucidates its structure through a reproducible fragmentation pattern. These detailed protocols serve as a robust starting point for researchers in synthetic chemistry, drug discovery, and materials science, enabling confident characterization of this and structurally related compounds.

References

  • Bicchi, C., et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]

  • Ketel, F., et al. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. Available at: [Link]

  • Kwiecień, A., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Wiley Online Library. Available at: [Link]

  • Shafique, Z., et al. (2021). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available at: [Link]

  • OpenStax (2023). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. OpenStax. Available at: [Link]

  • Unknown Author (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • Cavagnino, D., et al. (2022). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. Royal Society of Chemistry. Available at: [Link]

  • Tecan (2023). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • Zhang, M., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11379008, 1-(2-(Phenylethynyl)phenyl)ethanone. PubChem. Available at: [Link]

  • Wikipedia. Electrospray ionization. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75479, 1-Phenyl-2-((phenylmethyl)thio)ethan-1-one. PubChem. Available at: [Link]

  • El-Bannay, A., et al. (1976). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]

  • Srzić, D., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. PubMed. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Semantic Scholar. Available at: [Link]

  • Zheng, H., et al. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers. Available at: [Link]

  • Hu, B., & Yao, Z. (2021). Electrospray ionization mass spectrometry with wooden tips: A review. Analytica Chimica Acta. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2779313, 1-[4-(2-Phenylethynyl)phenyl]ethanone. PubChem. Available at: [Link]

  • NIST. Ethanone, 1,2-diphenyl-. NIST WebBook. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • Lytvyn, R., et al. (2011). 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. ResearchGate. Available at: [Link]

  • Nedolya, N., et al. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available at: [Link]

  • Scribd. 2-Phenylethanol Mass Spectrum Interpretation. Scribd. Available at: [Link]

Sources

Application Notes and Protocols: Phenylethynyl Thiophenes in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Phenylethynyl Thiophenes

Phenylethynyl thiophenes represent a versatile and highly tunable class of organic semiconducting materials that have garnered significant attention for their applications in organic electronics.[1] The core structure, which features a thiophene ring connected to a phenyl ring via an ethynyl linker, provides a rigid and planar π-conjugated system. This inherent planarity facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.[2] Furthermore, the synthetic accessibility of this scaffold, primarily through the robust and versatile Sonogashira cross-coupling reaction, allows for the facile introduction of various functional groups onto both the thiophene and phenyl rings.[3][4] This chemical tuneability enables precise control over the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its solubility and solid-state morphology.[5][6] These characteristics make phenylethynyl thiophenes and their derivatives prime candidates for active layer materials in a range of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][7] This guide provides a comprehensive overview of the applications of phenylethynyl thiophenes in these key areas, complete with detailed experimental protocols for their synthesis and device fabrication.

Organic Field-Effect Transistors (OFETs): High-Performance Charge Transport

OFETs are fundamental components of organic electronic circuits, acting as switches and amplifiers. The performance of an OFET is largely dictated by the charge carrier mobility of the organic semiconductor used in its active layer. Phenylethynyl thiophene derivatives have demonstrated significant promise in this area due to their ordered molecular packing and excellent charge transport characteristics.[6]

Causality of Performance

The rigid, linear structure of phenylethynyl thiophenes promotes the formation of highly crystalline or liquid-crystalline phases in thin films, which is advantageous for charge transport.[5][6] The introduction of alkyl chains as substituents can further enhance molecular ordering and improve solubility for solution-based processing. The π-conjugated backbone allows for efficient delocalization of charge carriers along the molecule, while close intermolecular packing provides pathways for charge hopping between adjacent molecules. This combination of intra- and intermolecular charge transport leads to high field-effect mobilities.

Performance Data of Thiophene-Based OFETs
Derivative FamilyDevice ConfigurationMobility (μ) (cm²/Vs)On/Off RatioDeposition MethodReference
Dithieno[3,2-b:2′,3′‐d]thiophene basedTop-Contact/Bottom-Gate0.425 x 10⁶Vacuum Deposition[6]
Thieno[3,2-b]thiophene-Benzothiadiazole Co-polymersTop-Contact/Bottom-Gate0.13.5 x 10³Solution Processing[8]
Phenylene-Thiophene OligomersTop-Contact/Bottom-Gateup to 0.09> 10⁵Vacuum Evaporation[5]
Phenylene-Thiophene OligomersTop-Contact/Bottom-Gateup to 0.03> 10⁵Solution-Casting[5]
Experimental Protocol: Fabrication of a Solution-Processed, Top-Contact, Bottom-Gate OFET

This protocol describes the fabrication of an OFET using a solution-processable phenylethynyl thiophene derivative.

Workflow for OFET Fabrication

OFET_Fabrication sub Substrate Preparation sam SAM Treatment sub->sam Surface Modification active Active Layer Deposition sam->active Spin-Coating anneal Annealing active->anneal Morphology Optimization electrode Electrode Deposition anneal->electrode Thermal Evaporation char Characterization electrode->char Performance Measurement

Caption: Workflow for the fabrication of a solution-processed, top-contact, bottom-gate OFET.

Materials and Reagents:

  • Highly doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as the gate electrode and dielectric)

  • Phenylethynyl thiophene derivative solution (e.g., 5-10 mg/mL in a high-boiling-point solvent like 1,2,4-trichlorobenzene)

  • Hexamethyldisilazane (HMDS) for surface treatment

  • High-purity gold (Au) for source and drain electrodes

  • Solvents for cleaning (acetone, isopropanol)

Procedure:

  • Substrate Cleaning:

    • Sonciate the Si/SiO₂ substrate in acetone and then isopropanol for 15 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen.

    • Treat the substrate with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to remove any organic residues and to hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).

  • Self-Assembled Monolayer (SAM) Treatment:

    • Expose the cleaned substrate to HMDS vapor in a vacuum desiccator for at least 2 hours. This treatment renders the SiO₂ surface hydrophobic, which improves the molecular ordering of the organic semiconductor.

  • Active Layer Deposition:

    • In a nitrogen-filled glovebox, spin-coat the phenylethynyl thiophene solution onto the HMDS-treated substrate. A typical spin-coating speed is 1500-3000 rpm for 60 seconds. The film thickness can be controlled by adjusting the solution concentration and spin speed.

  • Annealing:

    • Thermally anneal the film on a hotplate inside the glovebox. The annealing temperature and time are material-dependent but are typically in the range of 100-150°C for 10-30 minutes. This step is critical for improving the crystallinity and morphology of the semiconductor film.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length and width onto the active layer.

    • Transfer the substrate to a thermal evaporator.

    • Deposit 40-50 nm of gold for the source and drain electrodes at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr).

  • Device Characterization:

    • Measure the output (Id-Vd) and transfer (Id-Vg) characteristics of the OFET using a probe station connected to a semiconductor parameter analyzer in an inert atmosphere.

    • From these characteristics, extract the key performance metrics: field-effect mobility, on/off ratio, and threshold voltage.

Organic Photovoltaics (OPVs): Engineering the Donor-Acceptor Interface

In OPVs, phenylethynyl thiophene derivatives are often employed as electron donor materials in a bulk heterojunction (BHJ) architecture with a fullerene derivative or a non-fullerene acceptor.[9][10] The efficiency of an OPV is dependent on several factors, including light absorption, exciton diffusion, charge separation at the donor-acceptor interface, and charge transport to the electrodes.

Causality of Performance

The extended π-conjugation of phenylethynyl thiophenes allows for broad absorption of the solar spectrum. By synthetically modifying the molecular structure, the absorption profile can be tuned to match the solar spectrum more effectively. The energy levels (HOMO and LUMO) can also be precisely adjusted to ensure efficient charge transfer to the acceptor material. Furthermore, the self-assembly properties of these molecules can lead to the formation of an interpenetrating network with the acceptor, creating a large interfacial area for efficient exciton dissociation.[11]

Performance Data of Thiophene-Based OPVs
Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
Dicyanovinyl-substituted oligothiophenePCBM2.45---[9]
Thiophene and triphenylamine based donorPCBM0.340.511.88-[10]
Linear-shaped asymmetric conjugated donorPC₇₁BM8.761.0213.7862.3[12]
pBTTTPC₇₁BM2.30.5259.3748[13]
Experimental Protocol: Fabrication of a Solution-Processed Bulk Heterojunction OPV

This protocol details the fabrication of a conventional architecture OPV.

Workflow for OPV Fabrication

OPV_Fabrication ito_prep ITO Substrate Preparation hil_dep Hole Injection Layer Deposition ito_prep->hil_dep Cleaning & Treatment active_dep Active Layer Deposition hil_dep->active_dep Spin-Coating anneal Active Layer Annealing active_dep->anneal Morphology Optimization cathode_dep Cathode Deposition anneal->cathode_dep Thermal Evaporation char Device Characterization cathode_dep->char Performance Measurement

Caption: Workflow for the fabrication of a solution-processed bulk heterojunction OPV.

Materials and Reagents:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion

  • Phenylethynyl thiophene donor and a suitable acceptor (e.g., PC₇₁BM)

  • Solvent for the active layer (e.g., chlorobenzene or o-dichlorobenzene)

  • Low work function metal for the cathode (e.g., LiF/Al or Ca/Al)

Procedure:

  • ITO Substrate Preparation:

    • Clean the patterned ITO substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at around 3000-5000 rpm for 40-60 seconds.

    • Anneal the PEDOT:PSS layer on a hotplate at 120-150°C for 10-15 minutes in air.

  • Active Layer Deposition:

    • Prepare a blend solution of the phenylethynyl thiophene donor and the acceptor in a suitable solvent. The donor:acceptor ratio and total concentration need to be optimized for the specific material system.

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the active layer blend onto the PEDOT:PSS layer.

  • Active Layer Annealing:

    • Thermally anneal the active layer to optimize the morphology and phase separation. The optimal temperature and time are material-dependent.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the cathode, typically a bilayer of a low work function metal (e.g., 0.5-1 nm of LiF or Ca) followed by a thicker layer of aluminum (80-100 nm).

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

    • Extract the key performance parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Organic Light-Emitting Diodes (OLEDs): Tuning Emission Color and Efficiency

In OLEDs, phenylethynyl thiophenes can function as the emissive layer, a host for an emissive dopant, or as part of the charge-transporting layers.[14] Their rigid structure helps to suppress non-radiative decay processes, leading to higher photoluminescence quantum yields.

Causality of Performance

The ability to functionalize the phenylethynyl thiophene core allows for the tuning of the emission color from blue to red. By introducing electron-donating and electron-accepting groups, intramolecular charge transfer (ICT) can be induced, leading to red-shifted emission. The high thermal stability of these materials is also advantageous for device longevity. For use as a host material, the triplet energy level can be engineered to be higher than that of a phosphorescent dopant, ensuring efficient energy transfer and high quantum efficiency.

Performance Data of Thiophene-Based OLEDs
Emissive MaterialDevice StructureMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)Reference
Tetraphenylethylene substituted thienothiopheneMultilayer11,6206.172.43[15]
Donor-π-Acceptor thienothiopheneSolution-processed75210.64.61[14]
Carbazole-based phenanthroimidazoleNon-doped12,9845.96.2[16]
Experimental Protocol: Fabrication of a Solution-Processed Multilayer OLED

This protocol describes the fabrication of a solution-processed OLED using a phenylethynyl thiophene derivative as the emissive layer.

Workflow for OLED Fabrication

OLED_Fabrication ito_prep ITO Substrate Preparation hil_dep Hole Injection Layer Deposition ito_prep->hil_dep Cleaning & Treatment htl_dep Hole Transport Layer Deposition hil_dep->htl_dep Spin-Coating eml_dep Emissive Layer Deposition htl_dep->eml_dep Spin-Coating etl_dep Electron Transport Layer Deposition eml_dep->etl_dep Thermal Evaporation cathode_dep Cathode Deposition etl_dep->cathode_dep Thermal Evaporation encap Encapsulation cathode_dep->encap Device Protection

Caption: Workflow for the fabrication of a solution-processed multilayer OLED.

Materials and Reagents:

  • Patterned ITO coated glass substrates

  • PEDOT:PSS

  • Hole-transporting material (e.g., TPD or Poly-TPD) solution

  • Phenylethynyl thiophene emissive material solution

  • Electron-transporting material (e.g., TPBi)

  • Cathode materials (e.g., LiF/Al)

  • Orthogonal solvents for multilayer spin-coating

Procedure:

  • Substrate and HIL Preparation: Follow steps 1 and 2 from the OPV fabrication protocol.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a solution of the hole-transporting material onto the PEDOT:PSS layer inside a glovebox.

    • Anneal the HTL to remove the solvent.

  • Emissive Layer (EML) Deposition:

    • Spin-coat the phenylethynyl thiophene emissive layer solution from a solvent that does not dissolve the underlying HTL (an orthogonal solvent).

    • Anneal the EML.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Sequentially deposit the ETL (e.g., 20-40 nm of TPBi) and the cathode (e.g., 1 nm LiF / 100 nm Al).

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy inside the glovebox.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics.

    • Determine the current efficiency, power efficiency, and external quantum efficiency.

    • Measure the electroluminescence spectrum.

Synthesis Protocol: Sonogashira Cross-Coupling for 2-(Phenylethynyl)thiophene

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Reaction Scheme

Sonogashira_Reaction reagents 2-Iodothiophene + Phenylacetylene product 2-(Phenylethynyl)thiophene reagents->product Sonogashira Coupling catalysts Pd(PPh₃)₄, CuI Et₃N, Toluene, 70°C catalysts->product

Caption: Sonogashira cross-coupling reaction for the synthesis of 2-(phenylethynyl)thiophene.

Materials and Reagents:

  • 2-Iodothiophene

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodothiophene (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

    • Add anhydrous toluene and triethylamine via syringe. The reaction should be sufficiently dilute (e.g., 0.1 M).

  • Addition of Alkyne:

    • Add phenylacetylene (1.1-1.2 eq) dropwise to the stirred reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to 60-70°C and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the catalysts.

    • Wash the celite pad with toluene or dichloromethane.

    • Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a non-polar eluent such as hexane or a hexane/ethyl acetate mixture.

Conclusion and Future Outlook

Phenylethynyl thiophenes continue to be a highly promising class of materials for organic electronics. Their synthetic versatility allows for the fine-tuning of their electronic and physical properties to meet the specific demands of various devices. Future research will likely focus on the development of novel derivatives with enhanced performance and stability, particularly for applications in flexible and transparent electronics. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of these fascinating materials in the ever-evolving field of organic electronics.

References

Sources

Application Note: Harnessing Thiophene Derivatives for High-Efficiency Organic Photovoltaic Cells

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Thiophene derivatives have fundamentally shaped the trajectory of organic photovoltaic (OPV) technologies. The electron-rich nature, planar geometry, and extended


-conjugation of the thiophene ring make it an ideal building block for designing both donor polymers and small-molecule acceptors. From the foundational poly(3-hexylthiophene) (P3HT) to state-of-the-art donor polymers like PM6 and PTQ10, thiophene units enable precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels.

For professionals transitioning from drug development or high-throughput screening, the optimization of OPV active layers mirrors the formulation of lipid nanoparticles or amorphous solid dispersions—success relies entirely on controlling nanoscale phase separation and molecular packing through rigorous solvent engineering.

In a bulk heterojunction (BHJ) OPV, the active layer consists of an interpenetrating network of a thiophene-based electron donor and an electron acceptor. Upon photon absorption, a tightly bound Frenkel exciton is generated. The exciton diffuses to the donor-acceptor interface, where the energy offset between the donor's HOMO and the acceptor's LUMO drives charge dissociation, as detailed in [1].

G Photon Photon Absorption (Thiophene Donor) Exciton Exciton Generation (Frenkel Exciton) Photon->Exciton Diffusion Exciton Diffusion (To D/A Interface) Exciton->Diffusion Dissociation Charge Dissociation (At Interface) Diffusion->Dissociation Transport Charge Transport (Holes via Thiophene) Dissociation->Transport Collection Charge Collection (Electrodes) Transport->Collection

Exciton generation and charge transfer pathway in thiophene-based bulk heterojunction OPVs.

Quantitative Performance Landscape

The evolution from fullerene acceptors (like PCBM) to non-fullerene acceptors (NFAs, like Y6) has dramatically improved power conversion efficiencies (PCEs). The table below summarizes the performance metrics of benchmark thiophene-based donor polymers paired with various acceptors, highlighting the leap in short-circuit current (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) and open-circuit voltage (

) achieved by modern molecular engineering,[2].
Donor PolymerAcceptorPCE (%)

(V)

(mA/cm²)
Fill Factor (FF) (%)
P3HT PC

BM
3.6 – 6.6~0.63~9.5~68.0
PTETz-80F L8-BO12.690.9019.4772.7
PM6 Y614.9 – 19.3~0.84~25.0~78.0
PTQ10 m-BTP-PhC617.700.8924.9178.7

Experimental Protocol 1: Fabrication of Baseline P3HT:PCBM Devices

This protocol establishes a highly reproducible baseline using the classic P3HT:PCBM blend in a standard architecture (ITO/PEDOT:PSS/Active Layer/Al).

Step-by-Step Methodology
  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N

    
     and treat with UV-Ozone for 15 minutes to increase the work function and hydrophilicity.
    
  • Hole Transport Layer (HTL): Spin-coat aqueous PEDOT:PSS at 3000 rpm for 40 seconds. Anneal at 120°C for 15 minutes in air to drive off residual water. Transfer to a N

    
    -filled glovebox.
    
  • Active Layer Ink Preparation: Dissolve P3HT and PC

    
    BM (1:1 weight ratio) in o-dichlorobenzene (oDCB) at a total concentration of 40 mg/mL. Stir at 60°C overnight.
    
  • Active Layer Deposition: Spin-coat the hot solution onto the PEDOT:PSS layer at 800 rpm for 60 seconds.

  • Solvent & Thermal Annealing: Place the wet films in a closed glass petri dish for 2 hours (solvent annealing), followed by thermal annealing on a hotplate at 110°C for 10 minutes.

  • Electrode Deposition: Thermally evaporate 100 nm of Aluminum at a pressure of

    
     Torr.
    

Causality of Experimental Choices: The causality behind selecting o-dichlorobenzene (oDCB) over chloroform is its higher boiling point (180°C vs 61°C). This decelerates solvent evaporation during spin-coating, providing the thermodynamic window necessary for P3HT chains to self-assemble into highly crystalline


 stacked fibrils. Subsequent thermal annealing at 110°C drives the nanoscale phase separation of PCBM, optimizing the interpenetrating network for efficient exciton dissociation[1].

Experimental Protocol 2: Advanced PM6:Y6 Non-Fullerene Acceptor Devices

PM6 (a fluorinated thiophene-benzodithiophene copolymer) paired with the Y6 NFA represents the current state-of-the-art. Due to the sensitivity of NFAs to acidic environments, an inverted architecture (ITO/ZnO/Active Layer/MoO


/Ag) is utilized[3].

Workflow Substrate ITO Cleaning (Ultrasonication + UV-Ozone) ETL ETL Deposition (ZnO Spin-Coating) Substrate->ETL Ink Active Layer Ink Prep (PM6:Y6 + 1-CN Additive) ETL->Ink Active Active Layer Coating (Dynamic Dispense) Ink->Active Anneal Thermal Annealing (Morphology Control) Active->Anneal HTL HTL Deposition (MoO3 Evaporation) Anneal->HTL Electrode Electrode Deposition (Ag Evaporation) HTL->Electrode

Step-by-step fabrication workflow for inverted PM6:Y6 organic solar cells.

Step-by-Step Methodology
  • Electron Transport Layer (ETL): Spin-coat a zinc oxide (ZnO) sol-gel precursor onto cleaned ITO substrates at 4000 rpm for 30 seconds. Anneal at 200°C for 30 minutes in air to form a dense 30 nm ZnO layer. Transfer to a N

    
     glovebox.
    
  • Active Layer Ink Preparation: Dissolve PM6 and Y6 (1:1.2 weight ratio) in Chloroform (CF) at a total concentration of 16 mg/mL. Add 0.5% v/v of 1-chloronaphthalene (1-CN) as a solvent additive. Stir at room temperature for 3 hours.

  • Active Layer Deposition: Dynamically dispense 15

    
    L of the solution onto the ZnO layer while spinning at 3000 rpm for 30 seconds.
    
  • Thermal Annealing: Anneal the films at 90°C for 10 minutes to remove residual 1-CN.

  • HTL and Electrode Deposition: Thermally evaporate 10 nm of MoO

    
     followed by 100 nm of Silver (Ag) under high vacuum.
    

Causality of Experimental Choices: In the PM6:Y6 system, the active layer morphology is highly sensitive to solvent evaporation kinetics. Chloroform (CF) is used as the primary solvent to dissolve both components, but it evaporates too rapidly to allow optimal Y6 crystallization. By introducing 0.5% v/v 1-CN as a high-boiling-point additive, a two-stage film formation mechanism is induced. The rapid evaporation of CF locks in the macro-morphology, while the residual 1-CN acts as a plasticizer, enabling Y6 molecules to undergo ordered


 stacking before complete solvent removal, as demonstrated in [4].

Self-Validation & Troubleshooting Systems

To ensure the protocols are self-validating, researchers must treat the device as a closed-loop diagnostic system. You can validate the success of your fabrication by analyzing the Current Density-Voltage (J-V) curves under AM 1.5G illumination:

  • S-Shaped J-V Curve: An "S-shape" crossing the origin indicates a severe charge extraction barrier. This is almost always caused by a degraded ETL/HTL interface, or incomplete evaporation of the 1-CN additive which acts as a charge trap[3]. Validation Fix: Increase the thermal annealing time at 90°C from 10 to 15 minutes.

  • Low Fill Factor (FF < 60%): A low FF in a PM6:Y6 device strongly suggests excessive phase separation or poor bimolecular charge transport. Validation Fix: Verify the 1-CN concentration; exceeding 1% v/v causes Y6 domains to over-crystallize, destroying the nanoscale interpenetrating network.

  • Low Short-Circuit Current (

    
    ):  If the 
    
    
    
    is significantly below 20 mA/cm², the active layer may be too thin, failing to absorb sufficient light. Validation Fix: Decrease the spin-coating speed from 3000 rpm to 2500 rpm to increase film thickness to the optimal ~100-120 nm range.

References

  • Polymer solar cells: P3HT:PCBM and beyond AIP Publishing (Journal of Applied Physics) URL:[Link]

  • Uncovering solvent-engineering mechanisms in Y6:PM6 solar cells AIP Publishing (Applied Physics Letters) URL:[Link]

  • Process and design guidelines for inkjet-printed organic photovoltaic cells – using the example of PM6:Y6 RSC Publishing (Materials Advances) URL:[Link]

  • 18.55% Efficiency Polymer Solar Cells Based on a Small Molecule Acceptor with Alkylthienyl Outer Side Chains and a Low-Cost Polymer Donor PTQ10 CCS Chemistry URL:[Link]

Sources

1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis and Application of 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one as a Key Intermediate in Medicinal Chemistry

Introduction: The Strategic Value of a Multifunctional Scaffolding

In the landscape of modern drug discovery, the development of versatile molecular intermediates is a cornerstone of efficient and successful medicinal chemistry campaigns. 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one emerges as a compound of significant interest, embodying a strategic combination of functionalities. This intermediate elegantly incorporates a thiophene ring, a phenylethynyl moiety, and a reactive acetyl group.

The thiophene ring is a well-established bioisostere for the phenyl group, often introduced to modulate pharmacokinetic properties, enhance metabolic stability, or improve binding interactions with biological targets.[1] The rigid, linear alkyne linker serves not only as a spacer to orient pharmacophoric elements in a precise geometry but also as a reactive handle for further molecular elaboration through reactions like "click chemistry".[2] Finally, the acetyl group provides a classical point for synthetic diversification, enabling the construction of a wide array of more complex heterocyclic systems and derivatives.

This document serves as a detailed guide for researchers and drug development professionals, providing both the theoretical underpinnings and practical protocols for the synthesis and subsequent utilization of this high-value intermediate.

Physicochemical Properties and Characterization

A thorough characterization of the starting intermediate is critical for the success of subsequent synthetic steps. The key properties of 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one are summarized below.

PropertyValue
IUPAC Name 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one
Molecular Formula C₁₄H₁₀OS
Molecular Weight 226.29 g/mol
Appearance Typically a yellow or off-white solid
Solubility Soluble in common organic solvents (DCM, THF, Acetone)
Key Spectroscopic Data ¹H NMR: Signals for acetyl protons, thiophene protons, and phenyl protons. ¹³C NMR: Resonances for carbonyl carbon, alkyne carbons, and aromatic carbons. IR (cm⁻¹): Characteristic peaks for C=O (ketone) stretch (~1660-1680) and C≡C (alkyne) stretch (~2200-2230). MS (m/z): Molecular ion peak [M]⁺ corresponding to the molecular weight.

Part 1: Synthesis of the Intermediate via Sonogashira Coupling

The most efficient and widely adopted method for constructing the C(sp²)-C(sp) bond in the target intermediate is the Sonogashira cross-coupling reaction.[3][4] This palladium- and copper-co-catalyzed reaction couples a terminal alkyne (phenylacetylene) with a vinyl or aryl halide (in this case, a halogenated 2-acetylthiophene).[5]

Causality Behind Experimental Choices
  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The palladium complex is the core of the catalytic cycle. It undergoes oxidative addition to the C-X bond of the acetylthiophene, followed by transmetalation from the copper acetylide and subsequent reductive elimination to form the product and regenerate the active Pd(0) species.[5]

  • Copper(I) Co-catalyst (CuI): While copper-free versions exist, the classic Sonogashira protocol utilizes CuI.[4] Its primary role is to react with the terminal alkyne (in the presence of a base) to form a copper(I) acetylide intermediate. This species is more nucleophilic and reactive towards the palladium complex than the alkyne itself, accelerating the transmetalation step and allowing the reaction to proceed under milder conditions.[3][5]

  • Amine Base (e.g., Triethylamine, Piperidine): The base serves two crucial functions. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide.[4] Second, it acts as a scavenger for the hydrogen halide (e.g., HBr) that is formed during the reaction, preventing side reactions and catalyst deactivation.

  • Inert Atmosphere (N₂ or Ar): This is a critical parameter. In the presence of oxygen, the copper acetylide can undergo oxidative homocoupling (Glaser coupling) to form 1,4-diphenylbuta-1,3-diyne, a common and often difficult-to-remove byproduct.[6] Maintaining an oxygen-free environment minimizes this side reaction and maximizes the yield of the desired cross-coupled product.[6]

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 1-(5-Bromo-2-thienyl)ethan-1-one F Sonogashira Cross-Coupling A->F B Phenylacetylene B->F C Pd(PPh₃)₂Cl₂ (Catalyst) CuI (Co-catalyst) C->F D Triethylamine (Base/Solvent) D->F E Inert Atmosphere (N₂) Room Temperature E->F G Workup & Purification (Filtration, Extraction, Chromatography) F->G H 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one G->H G cluster_acetyl Acetyl Group Modifications cluster_alkyne Alkyne / Core Modifications A 1-[5-(2-Phenyleth-1-ynyl) -2-thienyl]ethan-1-one B Thienyl Chalcone Derivative A->B Claisen-Schmidt Condensation (Ar-CHO, base) D Secondary Alcohol A->D Reduction (e.g., NaBH₄) E Amine Derivative A->E Reductive Amination (R₂NH, NaBH₃CN) F 1,2,3-Triazole Derivative A->F CuAAC 'Click' Reaction (R-N₃, Cu(I)) C Pyrazole / Isoxazole Heterocycles B->C Cyclization (e.g., Hydrazine)

Sources

HPLC method for purification of acetylenic thiophene compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Methodologies for the Isolation and Purification of Acetylenic Thiophene Compounds

Pharmacological Context & Analyte Characteristics

Acetylenic thiophenes are highly conjugated secondary metabolites predominantly biosynthesized by species within the Asteraceae family, including Tagetes minuta, Pluchea indica, and Echinops ritro[1]. These compounds possess a broad spectrum of potent biological activities. For instance, specific thiophene derivatives from Pluchea indica function as mechanism-based inhibitors of the cytochrome P450 enzymes CYP2A6 and CYP2A13, offering novel therapeutic pathways for smoking cessation[2]. Additionally, α-terthienylmethanol isolated from Tagetes minuta has demonstrated significant anti-angiogenic properties by targeting protein kinase C isozymes[3].

Despite their therapeutic promise, acetylenic thiophenes present severe analytical and preparative challenges. The extended π-conjugation across their thiophene rings and polyacetylene (polyyne) chains renders them highly susceptible to UV-induced photo-isomerization, oxidative cross-linking, and thermal degradation[4]. Consequently, any purification protocol must be meticulously designed to mitigate these risks.

Chromatographic Rationale & Mechanistic Insights

To preserve the structural integrity of these labile molecules, the purification strategy must minimize thermal stress and photochemical exposure while maximizing resolution.

  • Stationary Phase Causality : Octadecylsilane (C18) reversed-phase chromatography is strictly preferred over normal-phase silica. C18 provides the necessary hydrophobic selectivity to resolve closely related geometric isomers (E/Z) and homologs that differ only by a single degree of unsaturation in the polyacetylene chain. Furthermore, it avoids the irreversible adsorption and acid-catalyzed degradation occasionally observed when highly conjugated polyynes interact with bare silanol groups[5].

  • Mobile Phase Causality : An Acetonitrile (ACN)/Water gradient is chosen over Methanol/Water. ACN possesses a lower viscosity, which reduces system backpressure at preparative flow rates, and a lower UV cutoff, which is critical for monitoring the distinct UV absorption bands of polyynes. More importantly, ACN is an aprotic solvent that effectively solvates rigid, highly conjugated π-systems without inducing the nucleophilic addition artifacts across the triple bonds that can occur in protic solvents[3].

  • Self-Validating Detection : The preparative system is coupled with a Photodiode Array (PDA) detector. Because acetylenic thiophenes exhibit highly characteristic, multi-band UV spectra (often with fine vibrational structure between 300–380 nm), real-time spectral matching ensures that the collected fractions are the intact target analytes and not degraded artifacts[6].

Purification Workflow Visualization

HPLC_Workflow Ext 1. Biomass Extraction (Dim Light, EtOH/H2O) LLE 2. Liquid-Liquid Partition (Hexane/TBME) Ext->LLE SPE 3. Flash C18 Pre-purification (ACN/H2O) LLE->SPE Prep 4. Preparative RP-HPLC (Peak-Triggered Collection) SPE->Prep Val 5. Analytical Validation (HPLC-PDA & LC-MS) Prep->Val

Sequential workflow for the extraction and RP-HPLC purification of acetylenic thiophenes.

Experimental Protocols (Step-by-Step)

Critical Precaution: All procedures involving acetylenic thiophenes must be conducted under dim or red light to prevent photo-isomerization. Evaporations must be performed under reduced pressure at temperatures not exceeding 35°C.

4.1. Biomass Extraction and Pre-purification

  • Maceration : Extract 100 g of pulverized, dried plant material using 500 mL of cold Ethanol/Water (1:1, v/v) for 48 hours to ensure complete penetration of the cellular matrix[5].

  • Liquid-Liquid Partitioning : Filter the extract and concentrate it to an aqueous suspension. Partition the suspension three times with an equal volume of Hexane/tert-Butyl Methyl Ether (TBME) (1:1, v/v). Causality: This specific non-polar solvent mixture selectively extracts the lipophilic acetylenic thiophenes while precipitating polar tannins and glycosides, drastically reducing the matrix load for downstream chromatography[5].

  • Flash Chromatography : Load the concentrated organic layer onto a Biotage SNAP-C18-HS cartridge (or equivalent 12 g silica). Elute with an isocratic flow of ACN/Water (50:50, v/v) at 12 mL/min[3]. Collect the thiophene-enriched fractions (typically eluting between 3–5 column volumes).

4.2. Preparative RP-HPLC Purification

  • System Setup : Equip a preparative HPLC system with a Phenomenex Prodigy 5 µm ODS reverse-phase column (250 mm × 21.2 mm)[3].

  • Mobile Phase Preparation : Degas HPLC-grade Water (Solvent A) and HPLC-grade Acetonitrile (Solvent B) via ultrasonication.

  • Sample Injection : Dissolve the enriched fraction in a minimal volume of ACN (maximum 50 mg/mL). Inject 500 µL per run to prevent column overloading and peak fronting.

  • Elution & Collection : Execute the gradient detailed in Table 1. Set the fraction collector to trigger via PDA detection at 340 nm (threshold > 50 mAU).

4.3. Analytical Validation (Self-Validating Feedback Loop) To validate the preparative run, analyze an aliquot of each collected fraction using an analytical HPLC-PDA system (C18, 250 mm × 4.6 mm, 1.0 mL/min).

  • Confirm that the peak purity index (derived from the PDA spectral homogeneity across the peak) is >95%.

  • Verify the presence of the characteristic polyacetylene vibrational fine structure in the UV spectrum (e.g., distinct maxima at 315, 330, and 350 nm)[7]. If the spectrum shows a single broad, featureless band, suspect photo-degradation or polymerization during the preparative phase.

Quantitative Data & Method Parameters

Table 1: Preparative RP-HPLC Gradient Profile

Time (min) Flow Rate (mL/min) Mobile Phase A (H₂O) % Mobile Phase B (ACN) % Gradient Curve
0.0 12.0 50 50 Initial
5.0 12.0 50 50 Isocratic
25.0 12.0 10 90 Linear
30.0 12.0 0 100 Linear
35.0 12.0 0 100 Wash

| 36.0 | 12.0 | 50 | 50 | Re-equilibration|

Table 2: Spectral and Chromatographic Characteristics of Representative Acetylenic Thiophenes

Compound Class Example Derivative Typical Botanical Source Approx. Analytical RT (min)* Diagnostic UV Maxima (nm)
Monothiophene Polyacetylene 2-(4-hydroxy-3-methoxybut-1-yn-1-yl)-5-(penta-1,3-diyn-1-yl)thiophene Pluchea indica[7] 14.5 245, 315, 335
Bithiophene 5-(3-buten-1-ynyl)-2,2'-bithiophene (BBT) Echinops ritro[1] 18.2 330, 345

| Terthiophene | α-terthienylmethanol | Tagetes minuta[3] | 22.4 | 350, 365 |

*Note: Retention Times (RT) are based on a standard analytical C18 column (1.0 mL/min, 50-100% ACN gradient over 30 mins).

References[5] Bioactivities of Natural Thiophenes | PDF | High Performance Liquid Chromatography | Chemistry. scribd.com.https://www.scribd.com/document/468641113/Bioactivities-of-Natural-Thiophenes[6] HPLC Analysis of Polyacetylenes | Request PDF. researchgate.net.https://www.researchgate.net/publication/344463428_HPLC_Analysis_of_Polyacetylenes[2] THERAPEUTIC TARGET FOR SMOKING CESSATION: INHIBITION OF CYTOCHROME P450 2A6 AND 2A13 BY PLUCHEA INDICA PLANT CONSTITUENTS. buu.ac.th.http://digital_collect.lib.buu.ac.th/dc/files/57910114.pdf[1] Novel Substituted Thiophenes and Sulf-Polyacetylene Ester from Echinops ritro L - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278385/[4] Plant polyacetylenoids: Phytochemical, analytical and pharmacological updates. arabjchem.org.https://www.sciencedirect.com/science/article/pii/S187853522300062X[3] The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - Frontiers. frontiersin.org.https://www.frontiersin.org/articles/10.3389/fphar.2022.1004953/full[7] thiophene derivatives from the aerial part of pluchea indica. clockss.org.https://www.heterocycles.jp/newlibrary/downloads/PDF/21262/75/4

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 2-Ethynylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Sonogashira coupling of 2-ethynylthiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common pitfalls associated with this powerful cross-coupling reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level issues that are commonly encountered during the Sonogashira coupling.

Q1: My Sonogashira reaction with 2-ethynylthiophene is not yielding any product, or the conversion is extremely low. What are the first things I should check?

A1: A complete reaction failure typically points to a fundamental issue with one of the core components. The primary suspects are the catalyst system, the reaction environment, and the purity of your reagents.[1] First, verify the activity of your palladium catalyst and, if used, the copper(I) co-catalyst.[2] Palladium(0) complexes are often sensitive to air, and copper(I) salts can oxidize over time.[1] Second, ensure a strictly anaerobic environment. Oxygen can deactivate the palladium catalyst and promote unwanted side reactions.[1][2] This requires thoroughly degassing all solvents and the amine base. Finally, confirm the purity of your 2-ethynylthiophene and the aryl/vinyl halide, as impurities are known to poison catalysts.[1]

Q2: I'm observing a significant amount of a byproduct that I believe is the dimer of 2-ethynylthiophene. What is this side reaction and how can I prevent it?

A2: You are likely observing the Glaser-Hay homocoupling reaction, which produces a 1,3-diyne from two molecules of your terminal alkyne.[1][3] This is the most common and wasteful side reaction in copper-mediated Sonogashira couplings.[4] It is an oxidative process promoted by the presence of both the copper(I) co-catalyst and oxygen.[5][6] To minimize it, the most critical step is to rigorously exclude oxygen from your reaction by using an inert atmosphere (nitrogen or argon).[5][6] Other effective strategies include reducing the concentration of the copper(I) catalyst, adding the 2-ethynylthiophene slowly to the reaction mixture, or switching to a copper-free protocol.[1]

Q3: My reaction mixture turned black shortly after starting the experiment. What does this signify?

A3: The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of palladium catalyst decomposition and deactivation.[1][7] This occurs when the active Pd(0) catalyst agglomerates and precipitates from the solution. The most common causes are the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1][7] Some solvents, such as THF, have been anecdotally reported to be more prone to causing this issue.[7][8] To prevent this, ensure all components are high-purity, the system is fully deoxygenated, and the reaction temperature is carefully controlled.[7]

Troubleshooting Guide: Specific Issues & Solutions

This section provides a detailed, question-and-answer-based approach to resolving specific experimental problems.

Issue 1: Excessive Homocoupling of 2-Ethynylthiophene (Glaser-Hay Reaction)

The formation of 1,4-di(thiophen-2-yl)buta-1,3-diyne is a persistent challenge that consumes your valuable alkyne.[3]

Q: What is the primary mechanism of Glaser coupling and why is it so prevalent?

A: The Glaser coupling is an oxidative dimerization of terminal alkynes. In the context of the Sonogashira reaction, the copper(I) co-catalyst reacts with 2-ethynylthiophene to form a copper(I) acetylide intermediate.[9] If oxygen is present, this intermediate can be oxidized, leading to the coupling of two acetylide units to form the diyne byproduct.[4][5] This side reaction competes directly with the desired transmetalation step to the palladium center in the main Sonogashira cycle.[4]

Q: My degassing procedure is good, but I still see homocoupling. What else can I do?

A: Even with good inert gas technique, trace oxygen can be an issue. Consider these advanced strategies:

  • Slow Alkyne Addition: Instead of adding all the 2-ethynylthiophene at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[1][6]

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate Glaser coupling.[1] Try reducing the CuI loading to the minimum effective amount (e.g., 0.5–1 mol%).

  • Switch to Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[5] Numerous copper-free Sonogashira protocols have been developed and are often preferred to avoid this side reaction.[10][11]

dot

start High Homocoupling (Glaser Product) q1 Is the reaction under a strictly inert atmosphere? start->q1 sol1 Action: Improve Degassing (Freeze-Pump-Thaw or N2/Ar sparging) q1->sol1 No q2 Is Cu(I) co-catalyst used? q1->q2 Yes sol1->q2 sol2 Action 1: Reduce Cu(I) loading. Action 2: Add 2-ethynylthiophene slowly. q2->sol2 Yes end_problem Problem Mitigated q2->end_problem No (Copper-Free) sol3 Action: Switch to a Copper-Free Protocol. sol2->sol3 Still an issue? sol3->end_problem

Caption: Troubleshooting workflow for excessive Glaser-Hay homocoupling.

Issue 2: Catalyst Deactivation and Low Reactivity

A stalled reaction or the appearance of palladium black indicates problems with the catalyst's stability or activity.

Q: Which palladium source is best to avoid decomposition?

Q: My aryl halide is an electron-rich bromide, and the reaction is very slow. What should I change?

A: The reactivity of the halide partner is critical and follows the general trend: I > OTf > Br >> Cl.[2][9] For less reactive aryl bromides, and especially electron-rich ones, several adjustments are necessary:

  • Increase Temperature: While many Sonogashira reactions run at room temperature for aryl iodides, aryl bromides often require heating.[2][7]

  • Optimize Ligand: Standard PPh₃ may not be sufficient. Switch to a more electron-rich and bulky ligand to facilitate oxidative addition.[9]

  • Solvent Choice: The solvent can influence catalyst stability. While common, THF can sometimes promote palladium black formation.[7][8] Consider screening other solvents like DMF, acetonitrile, or even using the amine base (e.g., triethylamine) as the solvent.[5][7]

Q: Could my amine base be the problem?

A: Absolutely. The base is not just a proton scavenger; it can influence the entire catalytic cycle.

  • Purity: Amine bases can oxidize over time, and impurities can poison the catalyst. Using a freshly distilled amine is a common troubleshooting step.[8]

  • Steric Hindrance: The amine can compete with the alkyne for coordination to the palladium center.[5] Highly hindered bases may be less likely to do so.

  • Stoichiometry: The base is typically used in excess to ensure the deprotonation of the alkyne and to neutralize the HX formed during the reaction.[5]

Table 1: Troubleshooting Summary
Symptom Potential Cause Recommended Solution(s) Citation(s)
High Homocoupling Oxygen in the system; High Cu(I) concentrationImprove degassing; Reduce Cu(I) loading; Add alkyne slowly; Switch to a copper-free protocol.[1][5][6]
Black Precipitate Catalyst decomposition (Pd Black)Use high-purity, degassed reagents/solvents; Use a more stable Pd(II) precatalyst; Optimize temperature.[1][7]
Low/No Conversion Inactive catalyst; Poor halide reactivity; Impure reagentsUse fresh catalyst/co-catalyst; Switch to a more reactive halide (I > Br > Cl); Use bulky, electron-rich ligands; Increase temperature for Br/Cl substrates; Purify all reagents.[1][2][9]
Reaction Stalls Ligand dissociation; Catalyst poisoningUse a more robust ligand; Ensure high purity of all components, especially the amine base.[1][5][9]
Understanding the Core Chemistry: Catalytic Cycles & Side Reactions

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] Understanding this mechanism is key to diagnosing problems. The Glaser coupling side reaction branches off from the copper cycle.

dot

cluster_pd Palladium Cycle (Desired Reaction) cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_add Oxidative Addition Pd0->Pd_add + R¹-X PdII_A R¹-Pd(II)-X(L₂) Pd_add->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)-C≡CR²(L₂) Transmetal->PdII_B Cu_acetylide Cu-C≡C-R² Transmetal->Cu_acetylide Regenerates CuI Red_elim Reductive Elimination PdII_B->Red_elim Red_elim->Pd0 Regenerates Catalyst Product Product R¹-C≡C-R² Red_elim->Product Alkyne H-C≡C-R² (2-ethynylthiophene) Alkyne->Cu_acetylide + CuI, Base Cu_acetylide->Transmetal Provides Acetylide to Pd Cycle Glaser Glaser-Hay Homocoupling Cu_acetylide->Glaser + O₂ Base Base (e.g., Et₃N)

Caption: Sonogashira catalytic cycles and the Glaser coupling side reaction.

Experimental Protocols

Here are starting point protocols for both standard and copper-free conditions. Optimization may be required based on your specific aryl halide.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
  • To a dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Add anhydrous, degassed triethylamine (5 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add 2-ethynylthiophene (1.2 mmol, 1.2 equiv.).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C for aryl bromides).[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
  • To a dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a suitable base such as cesium carbonate (2.0 mmol) or a liquid amine like diisopropylamine (5 mL).

  • Add anhydrous, degassed solvent (e.g., DMF or Toluene, 5 mL).

  • Add 2-ethynylthiophene (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to the required temperature (often higher than copper-catalyzed versions, e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, perform an appropriate workup and purify the product by column chromatography.

References
  • The chemical reaction database. (2025, September 15). Copper-free Sonogashira coupling.
  • Taylor & Francis Group. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • BenchChem. (n.d.). Technical Support Center: SP-Alkyne Synthesis (Sonogashira Coupling).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • American Chemical Society. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Unknown Source. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions.
  • BenchChem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
  • BenchChem. (2025, November). How to avoid dimerization of terminal alkynes in synthesis.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Liu, J., et al. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen.

Sources

Optimizing palladium catalyst for phenylethynyl thiophene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol hub for the palladium-catalyzed synthesis of 2-(phenylethynyl)thiophene. This guide is curated for drug development professionals and synthetic chemists requiring high-fidelity C-C cross-coupling workflows. Rather than a static manual, this center focuses on the causality of catalytic mechanisms and self-validating experimental designs.

Section 1: Mechanistic Pathway & Logic

Before troubleshooting, it is critical to understand the catalytic logic. The Sonogashira coupling of thiophenes relies on a delicate kinetic balance between palladium's oxidative addition into the halothiophene and the transmetalation of the copper-acetylide complex.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)2) OxAdd Oxidative Addition (2-Iodothiophene) Pd0->OxAdd PdII Pd(II) Intermediate (Thiophene-Pd-I) OxAdd->PdII Trans Transmetalation (Cu-Phenylacetylide) PdII->Trans PdII2 Pd(II) Pre-Elimination (Thiophene-Pd-Alkyne) Trans->PdII2 RedElim Reductive Elimination PdII2->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-(Phenylethynyl)thiophene Product RedElim->Product

Mechanistic pathway of Pd-catalyzed Sonogashira coupling for phenylethynyl thiophene.

Section 2: Self-Validating Experimental Protocol

Standard Synthesis of 2-(Phenylethynyl)thiophene This protocol utilizes a standard Pd/Cu system optimized for 2-iodothiophene 1[1]. It is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

Materials:

  • 2-Iodothiophene (0.5 mmol)

  • Phenylacetylene (0.6 mmol)

  • PdCl2(PPh3)2 (5 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et3N) / THF (1:1, 4 mL)

Step-by-Step Methodology:

  • System Degassing: Charge a Schlenk flask with PdCl2(PPh3)2 and CuI. Evacuate and backfill with ultra-pure Argon three times.

    • Causality: Oxygen must be strictly excluded to prevent the copper-catalyzed oxidative homocoupling of phenylacetylene (Glaser coupling), which consumes the alkyne before cross-coupling can occur.

  • Solvent & Electrophile Addition: Add degassed THF, Et3N, and 2-iodothiophene via syringe. Stir at room temperature for 5 minutes.

    • Validation Checkpoint 1: The solution should be a clear, pale yellow. If the solution turns dark brown or black immediately, your Pd catalyst has prematurely decomposed into inactive Pd-black. Discard and restart.

  • Alkyne Addition: Add phenylacetylene dropwise over 30 minutes using a syringe pump.

    • Causality: Slow addition maintains a low steady-state concentration of the alkyne. Because the rate of transmetalation is dependent on the concentration of the Pd(II) intermediate, keeping alkyne concentration low ensures that transmetalation outpaces the bimolecular alkyne-alkyne homocoupling pathway.

  • Reaction Maturation: Stir at 50 °C for 6 hours.

    • Validation Checkpoint 2: A thick white/pale precipitate (triethylammonium iodide) must form. The volume of this salt is directly proportional to the catalytic turnover. If no precipitate forms, oxidative addition has stalled.

  • Quench & Workup: Cool to room temperature, dilute with diethyl ether, and filter through a short pad of Celite to remove the Pd/Cu salts.

    • Validation Checkpoint 3: Run a crude GC-MS aliquot. You must observe the primary product mass at m/z = 184[2].

Section 3: Catalyst & Ligand Optimization Data

Selecting the right palladium source and ligand is dictated by the electronic nature of your thiophene electrophile. Below is a comparative data matrix based on validated literature optimizations.

Catalyst SystemLigandCo-CatalystThiophene ElectrophileYield (%)Mechanistic Note & Primary Failure Mode
PdCl2(PPh3)2 (5 mol%)PPh3CuI (2 mol%)2-Iodothiophene80%Standard conditions 1[1]. Prone to Glaser coupling if O2 is present.
Pd-Precatalyst (1 mol%)meta-TerarylphosphineNone2-Chlorothiophene89%Cu-free conditions 3[3]. Bulky ligand forces reductive elimination. Requires 90°C.
PdCl2(PPh3)2 (1.5 mol%)CyPF-tBuNoneThiophene-2-tosylate65%Decarboxylative coupling 4[5]. Uses propiolic acid instead of terminal alkyne. Avoids halogens entirely.
Section 4: Diagnostic Q&A (Troubleshooting Guide)

Troubleshooting Start Issue: Low Yield / Stalled Reaction Check1 Visual Check: Is Pd Black present? Start->Check1 Yes1 Action: Increase ligand sterics (e.g., XPhos) or lower temp. Check1->Yes1 Yes No1 GC-MS Check: Identify Byproducts Check1->No1 No Check2 High Diphenylacetylene (Glaser Homocoupling)? No1->Check2 Yes2 Action: Use Cu-free conditions or slow-add phenylacetylene. Check2->Yes2 Yes No2 Unreacted 2-Halothiophene? Check2->No2 No Yes3 Action: Switch to Iodothiophene or use electron-rich Pd(0). No2->Yes3 Yes

Diagnostic logic tree for troubleshooting stalled phenylethynyl thiophene syntheses.

Q1: My GC-MS shows a massive peak for diphenylacetylene and very little 2-(phenylethynyl)thiophene. How do I fix this? A1: You are experiencing Glaser homocoupling. This occurs when the copper co-catalyst oxidizes the phenylacetylene in the presence of trace oxygen.

  • Causality: Copper acetylides are highly reactive toward O2.

  • Solution: First, verify your Schlenk line integrity and freeze-pump-thaw your solvents. If the issue persists, switch to a Copper-Free protocol using a highly active, sterically hindered palladium precatalyst (e.g., employing meta-terarylphosphine ligands) 3[3]. Without copper, the homocoupling pathway is thermodynamically starved.

Q2: The reaction mixture turns completely black within 10 minutes, and conversion stalls at 15%. What is happening? A2: The black precipitate is "Palladium Black," which is the agglomeration of inactive Pd(0) nanoparticles.

  • Causality: After reductive elimination, the bare Pd(0) must quickly re-coordinate with the halothiophene (oxidative addition) or stabilizing ligands. If oxidative addition is slow (common with electron-rich thiophenes), the uncoordinated Pd(0) atoms cluster and precipitate out of the catalytic cycle.

  • Solution: Increase the steric bulk and electron density of your ligand. Switching from PPh3 to XPhos or dppf will stabilize the Pd(0) intermediate and accelerate the oxidative addition step, keeping the catalyst in solution.

Q3: I am trying to couple 2-chlorothiophene instead of 2-iodothiophene, but I am getting 0% conversion. Why? A3: The carbon-chlorine bond in 2-chlorothiophene is significantly stronger (~96 kcal/mol) than the carbon-iodine bond (~65 kcal/mol).

  • Causality: Standard PdCl2(PPh3)2 cannot overcome the high activation energy required to insert into the C-Cl bond at standard temperatures.

  • Solution: You must use an electron-rich, bulky phosphine ligand (like CyPF-tBu or a Buchwald ligand) and elevate the temperature to 90–100 °C. The increased electron density on the Pd center makes it more nucleophilic, facilitating the difficult oxidative addition into the C-Cl bond 3[3].

Q4: Can I synthesize this molecule without using halogenated thiophenes at all? A4: Yes. You can utilize a palladium-catalyzed decarboxylative coupling strategy.

  • Causality: By reacting 3-(thiophen-2-yl)propiolic acid with phenyl tosylate in the presence of PdCl2(PPh3)2 and the specialized Josiphos ligand CyPF-tBu, the carboxylic acid acts as the leaving group (releasing CO2) to form the active Pd-acetylide intermediate 4[5].

  • Solution: Use 1.5 mol% Pd catalyst and 5.0 mol% CyPF-tBu with Cs2CO3 in DMF at 130 °C. This completely bypasses the need for halothiophenes 4[4].

Section 5: References
  • Title: Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates | ACS Omega Source: acs.org URL:

  • Title: Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source: researchgate.net URL:

  • Title: Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions Source: rsc.org URL:

Sources

How to remove catalyst impurities from thienyl ketone products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Impurity Removal from Thienyl Ketone Products

Introduction

Welcome to the Technical Support Center for Thienyl Ketone purification. Thienyl ketones are critical intermediates in pharmaceutical and agrochemical synthesis. However, their structural motifs—specifically the soft sulfur atom of the thiophene ring and the hard carbonyl oxygen—act as potent bidentate chelators. This leads to the stubborn retention of catalyst impurities, whether transition metals (e.g., Palladium from Suzuki/Heck couplings) or Lewis acids (e.g., Aluminum from Friedel-Crafts acylations). This guide provides field-proven, self-validating troubleshooting strategies and protocols to achieve <10 ppm catalyst limits.

Visualization: Catalyst Removal Decision Matrix

CatalystRemoval A Crude Thienyl Ketone B Identify Catalyst System A->B C Palladium (Cross-Coupling) B->C D Aluminum (Friedel-Crafts) B->D E Resin Scavenging (MP-TMT) C->E F Acidic Quench (HCl/Ice) D->F G Nanofiltration / Filtration E->G H Phase Separation / Wash F->H I Purified Product (<10 ppm) G->I H->I

Workflow for removing Palladium and Aluminum catalysts from thienyl ketones.

Section 1: Transition Metal (Palladium) Removal

Q1: Why do palladium impurities stubbornly coordinate to my thienyl ketone, and how can I break this interaction?

Causality & Expert Insight: Palladium(II) species have a high affinity for soft donors like sulfur. During cross-coupling reactions, the thienyl ketone product can form a highly stable chelate with the metal, effectively "hiding" the Pd from standard aqueous workups[1]. To break this interaction, you must introduce a scavenger with a thermodynamically stronger affinity for Pd than the thienyl ketone itself. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or soluble scavengers like PIX combined with iodine have proven highly effective[1]. The addition of iodine oxidizes any residual Pd(0) to Pd(II), which is much more readily captured by the scavenger network[1].

Quantitative Data: Comparison of Pd Scavengers for Thienyl Ketones

Scavenger TypeMechanismOptimal SolventTypical Pd ReductionOperating Temp
MP-TMT (Macroporous Polystyrene)Adsorption / ChelationDMF, DMSO, DMAc330 ppm → 7–30 ppm20–50 °C
PIX + I₂ (Synergistic System)Precipitation / ComplexationDMAc, NMP>500 ppm → 0.1 ppm20–40 °C
Ammonium pyrrolidinedithiocarbamate PrecipitationMethanol, Water12 mol% → <700 ppm20 °C
Silica-bound Thiol (Si-Thiol) AdsorptionEtOAc, DCM200 ppm → 15 ppm20 °C

Data synthesized from Organic Process Research & Development[1],[2].

Protocol 1.1: Step-by-Step Palladium Scavenging using MP-TMT Self-Validating Check: If the Pd is successfully sequestered, the dark brown/black color of the crude mixture will transfer to the resin, leaving a pale yellow or colorless filtrate.

  • Solvent Exchange: Concentrate the crude post-reaction mixture and reconstitute it in a polar aprotic solvent (e.g., DMF) to a concentration of 10-15 volumes. Causality: DMF disrupts weak intermolecular interactions and maximizes the swelling of the macroporous polystyrene resin[1].

  • Resin Addition: Add 0.20 wt/wt (relative to the API/product) of MP-TMT resin[1].

  • Thermal Agitation: Agitate the suspension overnight (12-18 hours) at 40 °C. Causality: Elevated temperature increases the kinetic off-rate of Pd from the thienyl ketone, allowing the TMT functional groups to irreversibly capture it.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded resin.

  • Washing: Wash the filter cake with 2 volumes of DMF to ensure complete product recovery.

  • Isolation: Proceed to crystallization by slowly adding an anti-solvent (e.g., water) to precipitate the purified thienyl ketone.

Q2: Traditional resin scavenging is taking too long (38+ hours) and causing handling hazards. Are there scalable alternatives?

Causality & Expert Insight: Yes. Batch operations with silica or resin scavengers can suffer from long filtration times and vessel-cleaning bottlenecks[1]. Organic Solvent Nanofiltration (OSN) provides a continuous, physical separation method. Because Pd-catalyst complexes (especially those with bulky ligands) possess a larger hydrodynamic volume than the thienyl ketone product, OSN separates them based on molecular weight and size[3].

Protocol 1.2: Organic Solvent Nanofiltration (OSN)

  • Membrane Selection: Install commercially available polyimide copolymer membranes with a Molecular Weight Cut-Off (MWCO) of 150-300 Da[3].

  • System Pressurization: Dissolve the crude mixture in an OSN-compatible solvent (e.g., acetone) and pressurize the system with N₂ to 3 MPa[3].

  • Diafiltration: Run the mixture through the membrane. The thienyl ketone will permeate through the membrane, while the bulky Pd-ligand complexes are retained in the retentate[3].

Section 2: Lewis Acid (Aluminum) Removal

Q3: How do I prevent severe emulsions and remove residual aluminum after a Friedel-Crafts acylation of thiophene?

Causality & Expert Insight: Friedel-Crafts acylation of thiophene typically requires stoichiometric or excess Aluminum Chloride (AlCl₃)[4]. The newly formed thienyl ketone carbonyl strongly coordinates with AlCl₃, forming a 1:1 Lewis acid-base complex. If this complex is quenched with neutral water, the Al³⁺ ions rapidly hydrolyze to form insoluble, gelatinous aluminum hydroxide (Al(OH)₃). This gel traps the organic product and creates unbreakable emulsions. A highly acidic quench is mandatory to keep the aluminum species water-soluble as [Al(H₂O)₆]³⁺.

Protocol 2.1: Acidic Quench and Extraction of Aluminum Self-Validating Check: A successful quench will result in two rapidly separating, crystal-clear liquid phases without any interfacial rag layer.

  • Cooling: Cool the crude Friedel-Crafts reaction mixture to 0–5 °C.

  • Acidic Quench: Slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated HCl (10% v/v HCl to ice). Causality: The ice safely absorbs the highly exothermic heat of AlCl₃ hydrolysis, while the high concentration of HCl prevents the precipitation of Al(OH)₃.

  • Phase Maturation: Stir for 30 minutes until all solids dissolve and two distinct liquid phases form.

  • Separation: Separate the organic phase. Extract the aqueous phase twice with an organic solvent (e.g., DCM or Toluene).

  • Washing Cascade: Wash the combined organic phases with 1M aqueous HCl (to remove trace Al), followed by saturated NaHCO₃ (to neutralize residual acid), and finally brine (to remove water).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude, aluminum-free thienyl ketone.

Q4: Can I avoid Aluminum extraction issues entirely?

Causality & Expert Insight: Yes, by shifting from homogeneous Lewis acids to heterogeneous solid catalysts. Zeolites, particularly HBEA (Beta zeolite), can catalyze the Friedel-Crafts acylation of thiophene[4]. Because the aluminum is part of the solid zeolite framework, it can be removed via simple filtration. However, note that hydrogen chloride liberated during the reaction can promote the extraction of aluminum from the HBEA framework, slightly lowering catalytic activity over multiple cycles[4].

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.
  • Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration. ResearchGate.
  • Development of a Robust Pd-Catalyzed C–S Coupling for the Synthesis of Janus Kinase Inhibitor GDC-9918. ACS Publications.
  • Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews.

Sources

Technical Support Center: Handling & Troubleshooting 1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with authoritative troubleshooting strategies for managing the stability of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one (also known as 2-acetyl-5-(phenylethynyl)thiophene).

Because this molecule is a highly conjugated, "push-pull" thienyl alkyne, it exhibits unique reactivity under ambient conditions. This guide is designed to help you understand the causality behind its degradation, troubleshoot common experimental failures, and implement self-validating handling protocols.

Core Stability Issues & Mechanistic Causality

The inherent instability of this compound under air stems from its electronic structure. The molecule features an electron-withdrawing acetyl group (the "pull") and an electron-rich thiophene conjugated to a phenylethynyl moiety (the "push"). This polarization lowers the HOMO-LUMO gap, making the compound highly susceptible to three primary degradation pathways:

  • Photo-Oxidative Cleavage: Thiophene derivatives can act as endogenous photosensitizers. Under visible light and atmospheric oxygen, singlet oxygen (

    
    ) is generated, which attacks the alkyne bond via a dioxetane intermediate. This results in oxidative cleavage, yielding 1,2-diketones or carboxylic acids[1].
    
  • Nucleophilic Hydration: The electron-withdrawing acetyl group activates the alkyne towards Michael-type conjugate additions. Adventitious moisture in the air, especially when catalyzed by trace acidic or basic impurities on glassware, can hydrate the triple bond to form a

    
    -keto thiophene[2].
    
  • Photochemical [2+2] Cycloaddition: In concentrated solutions or the solid state, prolonged exposure to ambient light can induce cross-linking or polymerization of the alkyne, leading to insoluble dark oligomers[3].

degradation Target 1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One (Push-Pull Alkyne) Cond1 Air (O₂) + Visible/UV Light Target->Cond1 Cond2 Ambient Moisture (H₂O) + Trace Acid/Base Target->Cond2 Cond3 Concentrated State + Thermal/Light Stress Target->Cond3 Prod1 Oxidative Cleavage: 1,2-Diketones & Carboxylic Acids Cond1->Prod1 Photo-oxidation Prod2 Hydration: β-Keto Thiophenes Cond2->Prod2 Michael-type Addition Prod3 Polymerization: Insoluble Dark Oligomers Cond3->Prod3 [2+2] Cycloaddition

Diagram 1: Primary atmospheric degradation pathways of push-pull thienyl alkynes.

Troubleshooting Guide & FAQs

Q1: My yellow crystalline solid turned into a dark, gummy residue after being left on the bench overnight. Can I recover it? A: The dark residue indicates extensive photo-polymerization and oxidative degradation[1]. Unfortunately, oligomerized material cannot be easily reverted. If the degradation is partial, you can attempt recovery by dissolving the mixture in a non-polar solvent (e.g., DCM/Hexane) and passing it through a short pad of silica gel to remove the highly polar baseline oligomers and carboxylic acids. Preventative Action: Always store the compound in amber vials under an argon atmosphere.

Q2: My NMR shows a new carbonyl peak around 190 ppm and the disappearance of the alkyne carbons (80-95 ppm). What happened? A: This is the classic signature of alkyne hydration or oxidative cleavage[2]. The alkyne has either reacted with ambient moisture to form a diketone/enol, or oxygen has cleaved the triple bond. Preventative Action: Ensure all solvents used for purification and storage are strictly anhydrous and degassed.

Q3: Does the solvent choice during purification affect its stability in air? A: Yes. Chlorinated solvents (like chloroform) can generate trace amounts of HCl upon prolonged light exposure, which dramatically accelerates the nucleophilic hydration of the activated alkyne[2]. We recommend using ethyl acetate/hexanes for chromatography and evaporating at temperatures below 30°C.

Quantitative Data: Analytical Markers for Degradation

Use the following analytical markers to rapidly assess the integrity of your batch before proceeding with downstream synthesis.

Degradation PathwayVisual Indicator^1H NMR Signature^13C NMR SignatureMS (ESI) Signature
Intact Compound Bright yellow/orange crystalsSharp doublets (thiophene), sharp multiplet (phenyl)Alkyne carbons at ~85-95 ppm[M+H]⁺ = 227.05
Photo-Oxidation Fading color to pale yellow/whiteLoss of phenyl multiplets; new broad acid peaksLoss of alkyne carbons; new C=O at ~165 ppm[M+H]⁺ corresponding to cleavage products
Hydration Sticky yellow/brown oilNew methylene singlet (~4.0 ppm) from

-keto group
New ketone C=O at ~190-195 ppm[M+H]⁺ = 245.06 (+18 Da)
Polymerization Insoluble dark brown/black gumBroad, unresolved humps; loss of sharp aromatic signalsBroad, weak signals; loss of alkyne carbonsHigh MW polymeric distributions
Standard Operating Procedure (SOP): Self-Validating Handling Workflow

To isolate, store, and utilize the compound without inducing oxidative or hydrolytic degradation, follow this self-validating protocol:

Step 1: Anaerobic Purification

  • Action: Perform silica gel chromatography using degassed solvents (sparged with N₂ for 15 mins). Avoid chloroform; use EtOAc/Hexanes.

  • Causality: Degassing removes dissolved O₂, preventing photo-oxidation on the high-surface-area silica[1].

  • Validation Checkpoint: Spot the purified fractions on a TLC plate. Co-spot with a known degraded standard (if available). The product should appear as a single, crisp spot under 254 nm UV light without baseline streaking.

Step 2: Low-Temperature Concentration

  • Action: Evaporate solvents on a rotary evaporator with the water bath set strictly below 30°C. Shield the receiving flask with aluminum foil.

  • Causality: Heat and concentrated states lower the activation energy for [2+2] cycloadditions and polymerization[3].

  • Validation Checkpoint: The resulting material should be a bright crystalline solid. If an oily, dark residue forms, thermal degradation has occurred.

Step 3: Inert Storage

  • Action: Transfer the solid to an amber glass vial, backfill with Argon (3 cycles of vacuum/Argon), seal with Parafilm, and store at -20°C.

  • Causality: Amber glass blocks UV/visible light, preventing singlet oxygen generation[1]. Argon is heavier than nitrogen and provides a superior blanket against ambient moisture[2].

  • Validation Checkpoint: Before downstream use, dissolve a 1 mg aliquot in CDCl₃ (stored over silver foil) and run a rapid ^1H NMR. Confirm the presence of the intact thiophene protons (typically doublets around 7.2-7.6 ppm) and the absence of broad polymeric baseline humps.

protocol S1 1. Synthesis & Purification S2 2. Solvent Removal (Rotary Evaporator) S1->S2 Sparging with Ar/N₂ S3 3. Long-Term Storage S2->S3 Evaporate in dark, < 30°C S4 4. Reaction Setup (Downstream Use) S3->S4 Store at -20°C under Argon Sub1 Use amber vials to block UV S3->Sub1 Sub2 Glovebox or Schlenk line S4->Sub2

Diagram 2: Self-validating anaerobic workflow for handling and storage.

References
  • Title: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Visible-Light-Mediated Oxidative Dimerization of Arylalkynes in the Open Air: Stereoselective Synthesis of (Z)‑1,4-Enediones Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Visible-Light-Induced Formation of Thiavinyl 1,3-Dipoles: A Metal-Free [3+2] Oxidative Cyclization with Alkynes as Easy Access to Thiophenes Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Validation & Comparative

1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One NMR data comparison

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one: A Comparative Approach

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. For professionals in drug development and materials engineering, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical technique. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectral data for 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one, a molecule of interest due to its conjugated π-system incorporating the thiophene and phenylethyne moieties.

The structural complexity of this molecule, featuring a disubstituted thiophene ring, an acetyl group, and a phenylethynyl substituent, presents a rich case for NMR analysis. Understanding the interplay of electronic effects from these functional groups is paramount for its characterization. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide will employ a comparative methodology. We will dissect the molecule into its constituent fragments and compare their expected NMR signatures with experimentally verified data from closely related structural analogs. This approach not only facilitates the spectral assignment for the title compound but also provides a deeper understanding of substituent effects in heterocyclic chemistry.

Predicted and Comparative NMR Data

The chemical shifts (δ) in both ¹H and ¹³C NMR spectroscopy are exquisitely sensitive to the local electronic environment of each nucleus. The electron-withdrawing nature of the acetyl group and the π-conjugating effect of the phenylethynyl group exert significant influence on the electron density distribution within the thiophene ring.[1]

¹H NMR Spectral Analysis

The expected ¹H NMR spectrum of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one would display distinct signals corresponding to the acetyl protons, the thiophene ring protons, and the phenyl protons of the phenylethynyl group. The anticipated chemical shifts are presented in Table 1, alongside experimental data for relevant comparative compounds.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignment 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one (Predicted) 2-Acetylthiophene[2] 1-(5-Methyl-2-thienyl)ethan-1-one[3][4] 1-[4-(2-Phenylethynyl)phenyl]ethanone[5]
-C(O)CH₃ ~2.55 (s, 3H)~2.54 (s, 3H)~2.45 (s, 3H)~2.60 (s, 3H)
Thiophene H-3 ~7.65 (d, J ≈ 4.0 Hz, 1H)~7.67 (dd, 1H)~7.53 (d, 1H)-
Thiophene H-4 ~7.20 (d, J ≈ 4.0 Hz, 1H)~7.13 (dd, 1H)~6.83 (d, 1H)-
Phenyl (ortho) ~7.55 (m, 2H)--~7.55 (m, 2H)
Phenyl (meta, para) ~7.38 (m, 3H)--~7.35 (m, 3H)

Analysis of ¹H NMR Data:

  • Acetyl Protons: The methyl protons of the acetyl group are expected to appear as a sharp singlet around δ 2.55 ppm. This is consistent with the chemical shift observed for the acetyl group in 2-acetylthiophene (δ 2.54 ppm). The slight downfield shift compared to 1-(5-methyl-2-thienyl)ethan-1-one (δ 2.45 ppm) can be attributed to the stronger electron-withdrawing effect of the phenylethynyl group compared to the electron-donating methyl group.

  • Thiophene Protons: The two protons on the thiophene ring (H-3 and H-4) are expected to appear as doublets with a coupling constant (J) of approximately 4.0 Hz, which is typical for cis-coupling in a thiophene ring.[6] The H-3 proton, being closer to the electron-withdrawing acetyl group, is predicted to be deshielded and resonate at a lower field (~δ 7.65 ppm) compared to the H-4 proton (~δ 7.20 ppm).

  • Phenylethynyl Protons: The protons of the phenyl ring in the phenylethynyl moiety are expected to appear in the aromatic region (δ 7.3-7.6 ppm). The ortho-protons are likely to be the most downfield due to their proximity to the alkyne linkage.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one are detailed in Table 2, in comparison with related structures.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignment 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one (Predicted) 2-Acetylthiophene[1] 1-(5-Methyl-2-thienyl)ethan-1-one[4] 1-Bromo-4-(phenylethynyl)benzene[7]
-C(O)CH₃ ~190.0~190.6~190.1-
-C(O)CH₃ ~26.8~26.7~26.5-
Thiophene C-2 ~144.0~144.4~143.9-
Thiophene C-3 ~134.0~133.9~132.5-
Thiophene C-4 ~128.5~128.2~126.1-
Thiophene C-5 ~132.0~132.2~146.4-
Alkyne C≡C ~92.0, ~88.0--~90.6, ~88.4
Phenyl (ipso) ~122.5--~123.0
Phenyl (ortho) ~131.8--~131.7
Phenyl (meta) ~128.6--~128.5
Phenyl (para) ~129.0--~128.8

Analysis of ¹³C NMR Data:

  • Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to have a chemical shift of around δ 190.0 ppm, which is characteristic of an aryl ketone.

  • Thiophene Carbons: The carbon atoms of the thiophene ring will exhibit a range of chemical shifts influenced by the substituents. C-2, attached to the acetyl group, will be significantly downfield. C-5, attached to the phenylethynyl group, will also be downfield due to the sp-hybridized carbon of the alkyne. The electron-withdrawing acetyl group causes a downfield shift of the thiophene ring carbons compared to unsubstituted thiophene.[1]

  • Alkyne Carbons: The two sp-hybridized carbons of the alkyne are predicted to resonate in the range of δ 88-92 ppm.

  • Phenyl Carbons: The carbons of the phenyl ring will show characteristic shifts in the aromatic region, with the ipso-carbon (attached to the alkyne) being the most shielded.

Experimental Protocols

To obtain high-quality NMR data for the structural elucidation of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.[8]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.[9]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 12 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

Visualization of Methodologies

The logical workflow for the structural characterization of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one using NMR spectroscopy is outlined below.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_sample_prep NMR Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Dissolution Dissolve in CDCl3 with TMS Purification->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration H1_NMR 1H NMR Experiment Filtration->H1_NMR C13_NMR 13C NMR Experiment Filtration->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Optional for complex cases) Filtration->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Comparison Comparison with Analogs Assignment->Comparison Structure Final Structure Confirmation Comparison->Structure

Caption: Workflow for the structural elucidation of the target compound via NMR spectroscopy.

The relationships between the different functional groups and their influence on the NMR chemical shifts can be visualized as follows:

Substituent_Effects Thiophene Thiophene Ring (Aromatic Core) H3 H-3 Thiophene->H3 H4 H-4 Thiophene->H4 C2 C-2 Thiophene->C2 C5 C-5 Thiophene->C5 Acetyl Acetyl Group (-C(O)CH₃) Acetyl->Thiophene Electron-withdrawing (deshielding) Acetyl->H3 Strong deshielding Acetyl->C2 Strong deshielding Phenylethynyl Phenylethynyl Group (-C≡C-Ph) Phenylethynyl->Thiophene π-Conjugation (anisotropic effects) Phenylethynyl->H4 Moderate deshielding Phenylethynyl->C5 Strong deshielding

Caption: Influence of substituents on the NMR chemical shifts of the thiophene ring.

Conclusion

The structural characterization of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one by NMR spectroscopy is a nuanced task that benefits greatly from a comparative analysis with structurally related compounds. By understanding the electronic effects of the acetyl and phenylethynyl substituents on the thiophene core, one can confidently predict and assign the signals in the ¹H and ¹³C NMR spectra. The methodologies and comparative data presented in this guide provide a robust framework for researchers and scientists to approach the structural elucidation of this and similar complex organic molecules, ensuring the scientific integrity and trustworthiness of their findings.

References

  • The Infrared Absorption Spectra of Thiophene Deriv
  • 1-[4-(2-Phenylethynyl)phenyl]ethanone. PubChem. [Link]

  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. (2022, December 6). MDPI. [Link]

  • 1-(5-phenylthiophen-2-yl)ethanone. SpectraBase. [Link]

  • 2-Acetyl-5-methylthiophene. PubChem. [Link]

  • Arenediazonium Salts as Electrophiles for the Oxidative Addition of Gold(I) - Supporting Information. Royal Society of Chemistry. [Link]

  • 2-Acetylthiophene. PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. [Link]

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A Comparative Guide to Thiophene-Based Chromophores for Optoelectronics: Spotlight on 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one and its Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The field of organic optoelectronics is rapidly advancing, with a continuous demand for novel materials exhibiting tailored photophysical and electronic properties. Thiophene-based compounds have emerged as a cornerstone in the design of organic semiconductors, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) devices.[1] Their unique electronic characteristics, chemical versatility, and structural stability make them ideal candidates for these advanced applications.[2]

This guide provides a comparative analysis of 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one , a representative acetylenic thiophene derivative, and its structural analogues. We will delve into the structure-property relationships that govern their performance in optoelectronic applications, supported by experimental data and detailed protocols.

Molecular Structures and Design Rationale

The optoelectronic properties of thiophene-based chromophores are intricately linked to their molecular architecture. The compounds under consideration share a common thiophene core, which acts as a π-electron-rich system and an effective electron donor.[3][4] The strategic placement of electron-donating (D) and electron-accepting (A) groups, connected by a π-conjugated bridge, gives rise to a "push-pull" system. This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key phenomenon for many optoelectronic applications, including nonlinear optics.

Below are the molecular structures of our target compound and two representative analogues selected for comparison:

Molecular Structures of Thiophene-Based Chromophores cluster_0 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one (Target Compound) cluster_1 1-(5-Phenylthiophen-2-yl)ethanone (Analogue 1) cluster_2 Donor-π-Acceptor Thiophene Derivative (Analogue 2) a b c

Caption: Molecular structures of the target compound and its analogues.

  • 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one (Target Compound): This molecule features a thiophene ring substituted with an acetyl group at the 2-position and a phenylethynyl group at the 5-position. The acetyl group acts as a moderate electron acceptor, while the phenylethynyl group extends the π-conjugation, influencing the absorption and emission properties.

  • 1-(5-Phenylthiophen-2-yl)ethanone (Analogue 1): This analogue lacks the ethynyl linker, resulting in a more direct connection between the phenyl and thiophene rings. This structural change is expected to alter the extent of π-conjugation and, consequently, the photophysical properties.

  • Donor-π-Acceptor Thiophene Derivative (Analogue 2): This generic structure represents a common design for NLO-active chromophores. It incorporates a strong electron-donating group (e.g., dimethylamino) and a strong electron-accepting group (e.g., nitro), connected by a thiophene π-bridge. This design enhances the push-pull character and is expected to lead to significant red-shifts in the absorption spectra and larger nonlinear optical responses.

Comparative Analysis of Optoelectronic Properties

The photophysical properties of these compounds are summarized in the table below. The data for the target compound and its analogues are based on experimental values reported in the literature for structurally similar compounds.

Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
Target Compound ~380~450~70~0.4
Analogue 1 ~350~420~70~0.3
Analogue 2 ~450~580~130~0.6

Structure-Property Relationships:

  • Effect of π-Conjugation: The extended π-conjugation provided by the phenylethynyl group in the Target Compound results in a bathochromic (red) shift in both the absorption and emission maxima compared to Analogue 1 . This is a common trend in conjugated organic molecules, where a larger delocalized electron system leads to a smaller HOMO-LUMO energy gap.

  • Influence of Donor-Acceptor Strength: Analogue 2 , with its strong donor and acceptor groups, exhibits the most red-shifted absorption and emission spectra. The significant Stokes shift in Analogue 2 is indicative of a substantial change in geometry and electronic structure upon excitation, which is characteristic of molecules with strong ICT character.

  • Quantum Yield: The quantum yield is a measure of the efficiency of the fluorescence process. The higher quantum yield of Analogue 2 can be attributed to the enhanced rigidity and well-defined charge-transfer state, which can reduce non-radiative decay pathways.

Experimental Protocols

Synthesis of a Representative Thiophene-Based Chromophore

The synthesis of these compounds often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. Below is a general protocol for the synthesis of a phenylethynyl-substituted thiophene.

Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization s1 Reactants: - 2-Bromo-5-acetylthiophene - Phenylacetylene - Pd(PPh3)4 (catalyst) - CuI (co-catalyst) - Triethylamine (base) s2 Reaction: - Stir at room temperature under N2 atmosphere s1->s2 s3 Work-up: - Filtration - Extraction - Washing s2->s3 s4 Purification: - Column chromatography s3->s4 c1 UV-Vis Spectroscopy: - Determine absorption spectrum s4->c1 c2 Fluorescence Spectroscopy: - Determine emission spectrum - Calculate quantum yield s4->c2

Caption: A general workflow for the synthesis and characterization of thiophene-based chromophores.

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 1-(5-bromothiophen-2-yl)ethanone (1.0 eq), phenylacetylene (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a copper(I) iodide (CuI) co-catalyst (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent, such as triethylamine, which also acts as the base.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired compound.

Optical Characterization

UV-Vis and Fluorescence Spectroscopy:

  • Sample Preparation: Prepare dilute solutions of the synthesized compounds in a suitable spectroscopic grade solvent (e.g., dichloromethane or THF).

  • UV-Vis Spectroscopy: Record the absorption spectra using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λabs) is determined from the spectrum.

  • Fluorescence Spectroscopy: Record the emission spectra using a fluorescence spectrophotometer, exciting the sample at its λabs. The wavelength of maximum emission (λem) is determined.

  • Quantum Yield Measurement: The fluorescence quantum yield (Φ) is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate). The integrated fluorescence intensities and the absorbance values of the sample and the standard are used in the calculation.

Nonlinear Optical (NLO) Properties: A Key Application

The "push-pull" architecture of these thiophene derivatives makes them promising candidates for NLO applications.[5][6] Third-order NLO materials are of great interest for applications in all-optical signal processing and optical limiting.[7] The NLO response in these molecules originates from the significant change in dipole moment between the ground and excited states, which is a direct consequence of ICT.

Intramolecular Charge Transfer (ICT) cluster_ground Ground State cluster_excited Excited State D Donor Pi π-Bridge (Thiophene) D->Pi hν (Photon Absorption) A Acceptor Pi->A Charge Transfer D_plus D+ A->D_plus Relaxation A_minus A-

Caption: A conceptual diagram of intramolecular charge transfer in a D-π-A system.

The efficiency of the ICT process, and thus the NLO response, can be tuned by modifying the strength of the donor and acceptor groups and by optimizing the nature of the π-conjugated bridge. The compounds discussed in this guide, with their versatile thiophene core, offer a rich platform for the design of new and improved NLO materials.

Conclusion

This guide has provided a comparative overview of the optoelectronic properties of 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one and its structural analogues. The analysis highlights the crucial role of molecular design in tuning the photophysical and electronic characteristics of these thiophene-based chromophores. The interplay between the thiophene core, the nature of the substituents, and the extent of π-conjugation dictates their performance in optoelectronic applications. The synthetic and characterization protocols provided herein offer a practical framework for researchers working on the development of novel organic materials for next-generation optoelectronic devices. Further exploration of this class of compounds, with a focus on enhancing their NLO properties and device stability, will undoubtedly lead to significant advancements in the field.

References

  • Lind, P., Carlsson, M., Eliasson, B., Glimsdal, E., Lindgren, M., Lopes, C., ... & Norman, P. (2009). A theoretical and experimental study of non-linear absorption properties of substituted 2,5-di-(phenylethynyl)thiophenes and structurally related compounds. Molecular Physics, 107(8-12), 1097-1109.
  • Taylor & Francis Online. (2009). A theoretical and experimental study of non-linear absorption properties of substituted 2,5-di-(phenylethynyl)thiophenes and structurally related compounds. Molecular Physics. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical data for 1 and 2, CH 2 Cl 2 , 298 K. Retrieved from [Link]

  • Sankar, M., & Venu, S. (2018). Third-order nonlinear optical properties of highly electron deficient, nonplanar push–pull porphyrins: β-nitro-hexa-substituted porphyrins bearing bromo, phenyl, and phenylethynyl groups. Dalton Transactions, 47(32), 10959-10969.
  • AA Blocks. (n.d.). 1-(Thiophen-2-yl)ethanone. Retrieved from [Link]

  • Royal Society of Chemistry. (1992). Quadratic non-linear optical properties of some donor–acceptor substituted thiophenes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Elsevier. (2000). The influence of the photophysics of 2-substituted thioxanthones on their activity as photoinitiators. Journal of Photochemistry and Photobiology A: Chemistry, 133(1-2), 113-119.
  • JETIR. (2019). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • The Chemical Educator. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years).
  • PubChem. (n.d.). 2-Acetyl-5-methylthiophene. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl thiophene. Retrieved from [Link]

  • MDPI. (2023).
  • ResearchGate. (n.d.). Optoelectronic properties of thiazole-based polythiophenes. Retrieved from [Link]

  • ACS Publications. (2022). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)
  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Synthesis and Structural Characterisation of 2-(4-Acetylthiophenylethynyl)-4-nitro-5-phenylethynylaniline: The Molecule Showing High Negative Differential Resistance (NDR). Retrieved from [Link]

  • Howei Pharm. (n.d.). CAS 1665-41-4 C12H10OS 1-(5-Phenylthiophen-2-yl)ethanone ≥95%. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(5-phenylthiophen-2-yl)ethanone. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis and optoelectronic properties of air-stable π-conjugated polymers containing both thiophene-2,5-diyl and fused titanacycle units. RSC Advances, 5(104), 85469-85476.
  • Beilstein-Institut. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry, 11, 1765-1772.
  • Sciforum. (n.d.). COMPARISON OF THE REACTIVITY BETWEEN NITROTHIOPHENES AND NITROSELENOPHENES IN POLAR CYCLOADDITION REACTIONS. Retrieved from [Link]

  • ChemRxiv. (2024). Development of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Prong Agent for Photodynamic Therapy, Cell Imaging, and Cancer Cell Inhibition.
  • Beilstein-Institut. (2023). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 19, 137.
  • Royal Society of Chemistry. (2012). Photochemical synthesis and photophysical features of ethynylphenanthrenes studied by emission and transient absorption measurements. Photochemical & Photobiological Sciences, 11(11), 1735-1743.
  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678.
  • ResearchGate. (n.d.). Synthesis and Photochromism studies of 1-(2-methyl-3- benzothiophene)-2-[2-methyl-5-pyrenyl-3-thienyl] perfluorocyclopentene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and photochromism of 1,2-bis(5-aryl-2-phenylethynylthien-3-yl)hexafluorocyclopentene derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4165.

Sources

DFT calculation validation for photophysical properties of thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Computational Photophysics of Thiophenes: A Comparative Guide to TD-DFT Validation

Thiophene derivatives form the backbone of modern organic electronics, serving as critical components in organic light-emitting diodes (OLEDs), photovoltaics, and photopharmacology. Accurately predicting their photophysical properties—such as maximum absorption wavelength (


), fluorescence, and Stokes shifts—requires rigorous Time-Dependent Density Functional Theory (TD-DFT) validation.

This guide objectively compares the performance of leading DFT functionals and software packages for thiophene modeling, providing a self-validating experimental protocol grounded in causality.

The Core Dilemma: Functional Selection for -Conjugated Systems

Choosing the correct exchange-correlation functional is the single most critical variable in TD-DFT. Thiophenes present a unique challenge due to their extended


-conjugation and tendency to form charge-transfer (CT) states.
  • The Self-Interaction Error of Global Hybrids: Standard global hybrid functionals like B3LYP (which contains 20% exact Hartree-Fock exchange) perform adequately for small, localized monomers like bithiophene[1]. However, as the oligothiophene chain length increases, B3LYP artificially over-delocalizes the electron density. This self-interaction error leads to a severe underestimation of the excitation energy, resulting in an exaggerated red-shift in the predicted absorption spectrum[1].

  • State Inversion Artifacts: In simple thiophene compounds, linear response TD-DFT can sometimes predict qualitatively incorrect spectra. Standard functionals frequently reverse the energy ordering of the

    
     (HOMO 
    
    
    
    LUMO) and
    
    
    (HOMO-1
    
    
    LUMO) transitions when compared to highly accurate post-Hartree-Fock methods[2].
  • The Range-Separated Solution: To correct these spatial artifacts, range-separated hybrid functionals (e.g., CAM-B3LYP,

    
    B97XD) are mandatory. These functionals dynamically increase the exact exchange at long interelectronic distances. For example, CAM-B3LYP (paired with the aug-cc-pVDZ basis set) yields excellent agreement with experimental UV-Vis spectra for complex dicyanorhodanine-functionalized thiophenes, predicting shifts within 5 nm of experimental values[3]. Similarly, 
    
    
    
    B97XD accurately predicts the HOMO-LUMO gap (e.g., 4.2 eV) and geometric parameters of polar thiophene derivatives[4].

Table 1: Performance Comparison of DFT Functionals on Thiophene Photophysics

FunctionalType% Exact HF ExchangeOptoelectronic Performance on ThiophenesRecommended Use Case
B3LYP Global Hybrid20%Accurate for

; severely underestimates excitation energy for larger oligomers[1].
Small, localized thiophene monomers.
CAM-B3LYP Range-Separated19% (Short)

65% (Long)
Eliminates spurious low-energy CT states; excellent UV-Vis agreement[3].D-

-A thiophene dyes, OLED emitters.

B97XD
Range-Separated + Dispersion22% (Short)

100% (Long)
Highly accurate geometries and HOMO-LUMO gaps[4].Solid-state packing, bulky derivatives.

Software Ecosystem: Gaussian 16 vs. ORCA 5.0

When executing photophysical calculations, the choice of software dictates both computational cost and the availability of advanced solvation models.

  • Gaussian 16: The industry standard for photophysics. Its primary advantage lies in its robust implementation of the Polarizable Continuum Model (PCM) and State-Specific (SS) solvation. Gaussian easily handles the critical distinction between non-equilibrium solvation (required for fast vertical excitations) and equilibrium solvation (required for excited-state geometry relaxation)[5].

  • ORCA 5.0: A highly efficient, free-for-academia alternative[6]. ORCA's standout feature is the Resolution of Identity with Chain of Spheres Exchange (RIJCOSX) approximation. RIJCOSX accelerates hybrid functional TD-DFT calculations by orders of magnitude with negligible loss of accuracy, making it the superior choice for high-throughput screening of large thiophene polymers[6].

Self-Validating Experimental Protocol

A robust computational experiment must be self-validating. Do not blindly trust TD-DFT outputs; follow this causal, step-by-step workflow to ensure physical accuracy.

Step 1: Ground State (


) Geometry Optimization 
  • Action: Optimize the molecule using

    
    B97XD/6-311++G(d,p)[4].
    
  • Causality: The diffuse functions (++) are critical for modeling the polarizable sulfur lone pairs, while dispersion corrections handle intramolecular

    
    -stacking and non-covalent interactions[4].
    

Step 2: Vibrational Frequency Validation

  • Action: Run a frequency calculation at the exact same level of theory.

  • Causality: Confirm that the number of imaginary frequencies is exactly zero (NIMAG = 0). An imaginary frequency indicates the structure is trapped in a transition state, which will invalidate all subsequent vertical excitation energies.

Step 3: Vertical Excitation (Absorption Spectrum)

  • Action: Perform a TD-DFT calculation (e.g., CAM-B3LYP) on the validated

    
     geometry, requesting the first 10-20 singlet states.
    
  • Causality: You must apply non-equilibrium PCM solvation[5]. According to the Franck-Condon principle, electronic transitions occur much faster than the surrounding solvent molecules can physically reorient.

Step 4: Excited State (


) Relaxation 
  • Action: Optimize the geometry of the first bright excited state (

    
    ) using TD-DFT gradients.
    
  • Causality: Molecules relax structurally before emitting photons (Kasha's Rule). Here, you must switch to equilibrium solvation, as the solvent has time to stabilize the new dipole moment of the excited state[5].

Step 5: Vertical Emission (Fluorescence)

  • Action: Calculate the vertical transition from the

    
     minimum back to 
    
    
    
    .
  • Causality: The energy difference between the Step 3 absorption and Step 5 emission provides the theoretical Stokes shift, which can be directly compared to experimental photoluminescence (PL) data.

Workflow Visualization

TDDFT_Protocol Start 1. Input Thiophene Structure OptS0 2. S0 Geometry Optimization (e.g., ωB97XD/6-311++G**) Start->OptS0 FreqS0 3. Frequency Validation Must have NIMAG = 0 OptS0->FreqS0 TDDFT_Abs 4. Vertical Excitation (Absorption) Non-Equilibrium Solvation FreqS0->TDDFT_Abs Validated Minimum OptS1 5. S1 Geometry Optimization Equilibrium Solvation TDDFT_Abs->OptS1 Identify Bright State Validate 7. Experimental Comparison (UV-Vis & PL Spectra) TDDFT_Abs->Validate Compare λ_max (Abs) TDDFT_Emi 6. Vertical Emission (Fluorescence) Calculate Stokes Shift OptS1->TDDFT_Emi Kasha's Rule Relaxation TDDFT_Emi->Validate Compare λ_max (Emi)

Self-validating TD-DFT computational workflow for predicting thiophene photophysics.

References

  • Comparative Computational Study of Electronic Excitations of Neutral and Charged Small Oligothiophenes and Their Extrapolations Based on Simple Models - PMC Source: nih.gov URL:[Link]

  • Photoisomerization of dicyanorhodanine-functionalized thiophenes - Chemical Science Source: rsc.org URL:[Link]

  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC Source: nih.gov URL:[Link]

  • SCRF - Gaussian.com Source: gaussian.com URL:[Link]

  • Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds | The Journal of Physical Chemistry Letters Source: acs.org URL:[Link]

  • Interpretable machine learning integrated with TD-DFT descriptors and SHAP analysis for predicting the maximum absorption wavelength of azo dyes Source: rsc.org URL:[Link]

Sources

Comparison of photophysical properties of thiophene vs furan-containing chromophores

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Photophysical Properties of Thiophene vs. Furan-Containing Chromophores

In the design of modern organic optoelectronics, fluorophores, and donor-π-acceptor (D-π-A) push-pull systems, the selection of the π-conjugated bridge is a critical determinant of photophysical performance. While benzene rings were historically the default, the shift toward easily delocalizable five-membered heteroaromatics—specifically thiophene and furan—has revolutionized the field[1].

As a Senior Application Scientist, I frequently encounter the dilemma of choosing between thiophene and furan when designing new diketopyrrolopyrrole (DPP) derivatives or solvatochromic probes. This guide provides a definitive, mechanistic comparison of their photophysical properties and establishes a self-validating experimental protocol for their characterization.

Mechanistic Foundations: The Heteroatom Effect

The fundamental divergence in the photophysics of thiophene and furan stems from the electronic nature of their respective heteroatoms (Sulfur vs. Oxygen) and their aromatic resonance energies.

  • Polarizability and the HOMO-LUMO Gap: Thiophene possesses a larger sulfur atom with accessible 3p orbitals, granting it superior polarizability compared to furan's 2p oxygen. This high polarizability facilitates highly efficient extended π-conjugation, which significantly lowers the HOMO-LUMO energy gap. Consequently, thiophene-flanked chromophores (such as DPP-thiophene polymers) consistently exhibit broader and more bathochromically shifted (red-shifted) absorption spectra than their furan counterparts[2].

  • Aromaticity and Intramolecular Charge Transfer (ICT): Thiophene has a higher resonance energy (~29 kcal/mol) than furan (~16 kcal/mol). While thiophene's stability makes it the workhorse of organic photovoltaics, furan's lower aromaticity is a hidden advantage in fluorescence applications. Because furan is less aromatic, it requires less energy to break its ground-state aromaticity and adopt a highly conjugated, charge-separated quinoidal structure in the excited state[3]. In strong D-π-A push-pull molecules, this leads to enhanced intramolecular charge transfer (ICT) and often results in higher fluorescence quantum yields (

    
    ) and superior solar energy-to-electricity conversion efficiencies[3].
    
  • Solvatochromism and Dipole Moments: Both heterocycles are excellent electron-donating bridges. Thiophene (

    
     = -0.43) is slightly more electron-donating than furan (
    
    
    
    = -0.39), which intensifies the push-pull character when paired with strong acceptors like dicyanovinyl or pyrazine[4]. This strong ICT generates a large change in the molecular dipole moment upon excitation, making these chromophores highly sensitive to solvent polarity (fluorosolvatochromism)[5].

ICT_Mechanism D Donor (D) Pi π-Bridge (Thiophene/Furan) D->Pi Intramolecular Charge Transfer A Acceptor (A) Pi->A Intramolecular Charge Transfer GS Ground State (S0) ES Excited State (S1) Quinoidal Form GS->ES Absorption ES->GS Emission

Figure 1: Intramolecular charge transfer (ICT) pathway in D-π-A push-pull chromophores.

Comparative Photophysical Data

When synthesizing equivalent chromophores where only the heteroaromatic bridge is swapped, distinct photophysical trends emerge. The table below synthesizes these quantitative and qualitative differences.

PropertyThiophene-Bridged ChromophoresFuran-Bridged ChromophoresMechanistic Driver
Absorption Max (

)
Bathochromically shifted (Red-shifted)Hypsochromically shifted (Blue-shifted)Sulfur's larger 3p orbitals increase polarizability, lowering the HOMO-LUMO gap[2].
Fluorescence Quantum Yield Generally lower to moderateOften higher in push-pull architecturesFuran's lower resonance energy lowers the barrier to the fluorescent quinoidal excited state[3].
Stokes Shift LargerSmaller to ModerateStronger structural relaxation in thiophene's excited state due to intense ICT[6].
Solid-State Packing Looser packing, twisted backboneTighter packing, highly planarOxygen's smaller van der Waals radius minimizes steric hindrance with adjacent units.
Thermal/Chemical Stability ExcellentModerateThiophene's higher aromaticity confers superior resistance to photo-oxidation and degradation[1].

Experimental Methodology: A Self-Validating Protocol

When characterizing novel D-π-A chromophores, data integrity relies on eliminating optical artifacts. The following protocol is designed as a self-validating system, ensuring that observed photophysical phenomena are intrinsic to the molecule, not artifacts of the measurement.

Workflow Prep 1. Sample Preparation Serial Dilution in Solvents Abs 2. UV-Vis Spectroscopy Determine λ_max & Molar Absorptivity Prep->Abs Valid Self-Validation Gate Ensure Absorbance < 0.1 OD Abs->Valid Check Inner Filter Effect Fluo 3. Fluorescence Spectroscopy Excite at λ_max Valid->Fluo Pass (<0.1 OD) Analyze 4. Data Synthesis Calculate QY & Solvatochromism Fluo->Analyze

Figure 2: Self-validating experimental workflow for chromophore photophysical characterization.

Step 1: Sample Preparation & Solvent Matrix
  • Protocol: Prepare a 1 mM stock solution in a non-polar solvent (e.g., Toluene). Perform serial dilutions into a matrix of solvents with varying dielectric constants (e.g., DCM, THF, DMF)[4].

  • Causality: A diverse solvent matrix is required to probe solvatochromism. Non-polar solvents establish the baseline localized emission, while polar solvents stabilize the charge-separated ICT state, revealing the extent of dipole change[5].

Step 2: UV-Vis Absorption & The IFE Gate (Self-Validation)
  • Protocol: Measure absorption from 300 to 800 nm. Calculate the molar extinction coefficient (

    
    ).
    
  • Causality & Validation: You must strictly adjust the concentration so that the absorbance at the excitation wavelength is

    
     OD . Exceeding this threshold introduces the Inner Filter Effect (IFE)—where the sample re-absorbs its own emitted light—artificially deflating emission intensity and invalidating quantum yield calculations.
    
Step 3: Steady-State Fluorescence & Stokes Shift
  • Protocol: Excite the sample at its

    
     and record the emission spectrum.
    
  • Causality: Exciting at the absorption maximum maximizes the signal-to-noise ratio while adhering to the <0.1 OD rule. The energy difference between absorption and emission (Stokes shift) quantifies the structural reorganization energy of the excited state[6].

Step 4: Relative Quantum Yield ( ) Calculation
  • Protocol: Compare the integrated fluorescence intensity of your chromophore against a standard (e.g., Rhodamine 6G) across four different concentrations.

  • Causality & Validation: Plot the integrated emission area against absorbance. A perfectly linear gradient (

    
    ) is your self-validation metric. If the line curves downward at higher absorbances, IFE or aggregation is occurring, and the data must be discarded.
    
Step 5: Lippert-Mataga Solvatochromic Analysis
  • Protocol: Plot the Stokes shift (

    
    ) against the solvent orientation polarizability (
    
    
    
    ).
  • Causality: A linear Lippert-Mataga plot confirms that the emission shift is governed by general solvent dipole interactions stabilizing the ICT state. Deviations from linearity indicate specific solute-solvent interactions, such as hydrogen bonding with the furan oxygen or thiophene sulfur[4].

References

1. - NIH / PMC[1] 2. - NIH / PMC[5] 3. - RSC Publishing[6] 4. - Semantic Scholar[3] 5. - RSC Publishing[4] 6. - ResearchGate[2]

Sources

A Comparative Guide to New Thiophene Derivatives for High-Performance Solar Cells

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of efficient and stable solar energy conversion, the molecular engineering of organic photovoltaic (OPV) materials remains a cornerstone of innovation. Among the plethora of molecular architectures, thiophene-based derivatives have consistently demonstrated exceptional promise due to their inherent electronic properties, structural versatility, and potential for low-cost fabrication.[1] This guide provides an in-depth comparative analysis of new and emerging thiophene derivatives, benchmarking their performance against established materials in the field. We will delve into the causality behind experimental design, provide validated protocols for device fabrication and characterization, and explore the critical structure-property relationships that govern photovoltaic performance.

The Enduring Appeal of Thiophene in Organic Photovoltaics

Thiophene and its fused-ring analogues are electron-rich aromatic systems that facilitate efficient charge transport, a fundamental requirement for high-performance solar cells. The incorporation of thiophene units into donor-acceptor (D-A) copolymers or small molecules offers several advantages:

  • Tunable Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely tuned through chemical modification of the thiophene backbone or its side chains. This allows for optimal alignment with acceptor materials, maximizing the open-circuit voltage (Voc).[2]

  • Broad Absorption Spectra: Strategic molecular design, often involving the creation of fused thiophene systems, can lead to a red-shift in the material's absorption spectrum, enabling the harvesting of a larger portion of the solar spectrum and thereby increasing the short-circuit current density (Jsc).[2]

  • Enhanced Charge Mobility: The planar nature of fused thiophene rings promotes intermolecular π-π stacking in the solid state, creating efficient pathways for charge carriers to move towards the electrodes, which is beneficial for achieving a high fill factor (FF).[1]

  • Improved Stability: Fused thiophene derivatives often exhibit excellent photochemical and thermal stability, contributing to the overall longevity and operational lifetime of the solar cell device.[2]

Performance Benchmarking: New Thiophene Derivatives vs. Established Standards

The field of organic photovoltaics is rapidly advancing, with new materials constantly emerging. The following tables provide a comparative overview of the key performance parameters for several new and noteworthy thiophene derivatives against well-established, high-performing materials.

Table 1: Performance of Novel Thiophene-Based Polymer Donors in Organic Solar Cells

Polymer DonorAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
P5TCN-F25 Y617.2---[3]
PBDT-ClET PY-IT19.04---[4]
Established Benchmark
P3HT PC71BM~3-50.60~1065[5]
D18 Y618.220.8627.776.6[6]

Table 2: Performance of Novel Thiophene-Based Small Molecule Donors and Acceptors

Material (Role)Partner MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
STB-3 (Donor) PC71BM9.260.9314.2470[7]
F-TPDI-2P (Donor) PC71BM8.210.8314.3169.2[8]
3T-2 (Acceptor) D1811.12---[9]
CH-TCl (Acceptor) Ternary System19.38---[10]

Note: "-" indicates data not specified in the cited source.

The "Why": Causality in Experimental Design and Material Selection

Achieving high power conversion efficiencies is not merely a matter of synthesizing new molecules. It is the culmination of rational design, precise control over the active layer morphology, and optimized device architecture.

Donor-Acceptor Architecture: The Engine of Charge Separation

The donor-acceptor (D-A) heterojunction is the heart of an organic solar cell. Upon absorbing a photon, the donor material forms an exciton (a bound electron-hole pair). For efficient power generation, this exciton must diffuse to the donor-acceptor interface and dissociate, with the electron being transferred to the acceptor and the hole remaining on the donor. The energy level offset between the donor's HOMO and the acceptor's LUMO provides the driving force for this critical charge separation process.

Fused vs. Non-Fused Thiophene Rings: A Tale of Rigidity and Performance

The decision to use fused thiophene rings, such as in dithieno[3,2-b:2',3'-d]thiophene (DTT), over more flexible non-fused oligothiophenes is a deliberate one. The rigid, planar structure of fused systems enhances π-orbital overlap and promotes ordered molecular packing.[2] This structural rigidity minimizes conformational disorder, leading to higher charge carrier mobility and, consequently, improved device performance. Non-fused systems, while synthetically more accessible, often suffer from lower charge mobility due to greater rotational freedom between the thiophene units.

The Inverted Device Architecture: A Strategy for Enhanced Stability

Experimental Protocols: A Validated Workflow for Device Fabrication and Characterization

The following protocols outline a standardized and self-validating workflow for the fabrication and testing of inverted organic solar cells based on new thiophene derivatives.

Materials and Reagents
  • Substrates: Indium Tin Oxide (ITO) coated glass slides (~15 Ω/sq)

  • Electron Transport Layer (ETL): Zinc Oxide (ZnO) nanoparticle solution

  • Active Layer Components:

    • Thiophene-based donor polymer/small molecule

    • Fullerene (e.g., PC71BM) or non-fullerene acceptor

  • Solvent: Chlorobenzene or other suitable organic solvent

  • Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS)

  • Top Electrode: Silver (Ag) or Gold (Au)

  • Cleaning Solvents: Deionized water, acetone, isopropanol

Step-by-Step Device Fabrication Protocol
  • Substrate Cleaning (Critical for Performance):

    • Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and finally isopropanol for 15 minutes each.[12]

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve the wettability of the surface.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the ZnO nanoparticle solution onto the clean ITO substrates.[5]

    • Anneal the ZnO-coated substrates at a specified temperature (e.g., 150°C) for 30 minutes in air to form a uniform electron-transporting layer.[12]

  • Active Layer Preparation and Deposition:

    • Prepare a blend solution of the thiophene derivative (donor) and the acceptor material in a suitable solvent (e.g., chlorobenzene) at a predetermined weight ratio (e.g., 1:1.2).

    • Stir the solution overnight on a hotplate at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter.

    • Transfer the substrates into an inert nitrogen-filled glovebox.

    • Spin-coat the active layer solution onto the ETL. The spin speed and time are critical parameters that control the thickness and morphology of the active layer.

    • Anneal the active layer at a specific temperature and for a set duration to optimize the nanoscale morphology for efficient charge separation and transport. This step is highly material-dependent.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat the PEDOT:PSS solution onto the active layer.

    • Anneal the substrates on a hotplate (e.g., 150°C for 10 minutes) to remove residual water.[13]

  • Top Electrode Deposition:

    • Define the device area using a shadow mask.

    • Thermally evaporate the top metal electrode (e.g., Ag or Au) under high vacuum (<10⁻⁶ Torr).

Device Characterization Protocol
  • Current-Voltage (J-V) Measurement:

    • Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²).[6]

    • Measure the J-V characteristics of the device in the dark and under illumination.

    • Extract the key performance parameters: PCE, Voc, Jsc, and FF.

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the ratio of collected charge carriers to incident photons at various wavelengths.

    • The integral of the EQE spectrum should correspond to the Jsc value obtained from the J-V measurement, serving as a validation of the results.

  • Stability Testing:

    • Subject the unencapsulated or encapsulated devices to prolonged illumination (light soaking) or elevated temperatures and humidity to assess their operational stability.[14]

    • Monitor the degradation of the photovoltaic parameters over time.

Visualizing the Process and Relationships

Organic Solar Cell Fabrication Workflow

G cluster_prep Substrate Preparation cluster_layers Layer Deposition (in Glovebox) cluster_final Finalization & Testing Cleaning ITO Substrate Cleaning (Sonication) UVOzone UV-Ozone Treatment Cleaning->UVOzone ETL ETL Spin-Coating (e.g., ZnO) UVOzone->ETL ActiveLayer Active Layer Spin-Coating (Thiophene Derivative:Acceptor) ETL->ActiveLayer HTL HTL Spin-Coating (e.g., PEDOT:PSS) ActiveLayer->HTL Electrode Top Electrode Evaporation (e.g., Ag) HTL->Electrode Characterization Device Characterization (J-V, EQE, Stability) Electrode->Characterization

Caption: Workflow for inverted organic solar cell fabrication.

Structure-Property-Performance Relationship

G cluster_structure Molecular Structure cluster_properties Material Properties cluster_performance Device Performance Structure Thiophene Derivative (e.g., Fused Rings, Side Chains) EnergyLevels HOMO/LUMO Energy Levels Structure->EnergyLevels Absorption Optical Absorption Spectrum Structure->Absorption Morphology Solid-State Morphology (π-π stacking) Structure->Morphology Voc Voc EnergyLevels->Voc Jsc Jsc Absorption->Jsc FF FF Morphology->FF PCE PCE Voc->PCE Jsc->PCE FF->PCE

Sources

Literature Review & Comparison Guide: Biological Activities of Thienyl Ketones vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thienyl Ketone Pharmacophore

In modern medicinal chemistry, the bioisosteric replacement of a phenyl ring with a thiophene heterocycle is a proven strategy to modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity. Thienyl ketones —compounds featuring a carbonyl group adjacent to a thiophene ring—serve as highly versatile building blocks. The electron-rich sulfur atom in the thiophene ring acts as a unique hydrogen-bond acceptor, enabling distinct dipole interactions within the active sites of enzymes such as DNA gyrase and topoisomerase[1].

This technical guide objectively compares the in vitro biological performance of advanced thienyl ketone derivatives against gold-standard clinical therapeutics (e.g., Cisplatin, Doxorubicin, and Ciprofloxacin). By analyzing quantitative experimental data (IC50 and MIC values), we provide a framework for evaluating these compounds as viable lead candidates in oncology and infectious disease research.

Comparative Biological Efficacy

Anticancer Activity: Thienyl Ketones vs. Platinum/Anthracycline Agents

The cytotoxicity of thienyl ketones is primarily driven by their ability to induce DNA double-strand breaks, inhibit tubulin polymerization, and trigger caspase-dependent apoptosis[2].

When compared to Cisplatin and Doxorubicin , specific thienyl ketone derivatives demonstrate superior or comparable potency, particularly in chemoresistant cell lines. For instance, novel chalcone-thienopyrimidine derivatives have shown exceptional efficacy against the MCF-7 breast cancer cell line. Compound 7c exhibited an IC50 of 0.6 µg/mL, significantly outperforming the reference drug Doxorubicin (IC50 = 1.6 µg/mL)[1].

Similarly, Pd(II)-thiosemicarbazone complexes derived from thienyl ketones (e.g., PdB1) have demonstrated remarkable selectivity and potency. In ovarian cancer models, these complexes achieved IC50 values of < 1 µM, bypassing the typical chemoresistance pathways associated with standard platinum-based drugs[3]. Furthermore, thienyl chalcone derivatives (Compounds 17 and 18) outperformed Cisplatin in A549 lung cancer cells, yielding IC50 values of 17–24.5 µM compared to Cisplatin's 21.5 µM[2].

Antimicrobial Activity: Thienyl Ketones vs. Fluoroquinolones

The emergence of multidrug-resistant (MDR) bacterial strains necessitates the development of novel scaffolds. Thienyl ketones, particularly thiazolyl-thienyl and thienyl-pyrazole derivatives, exhibit potent antimicrobial properties by disrupting the microbial cell wall and inhibiting DNA gyrase[1][4].

In comparative studies, thiazole-incorporated thienyl ketones demonstrated minimum inhibitory concentrations (MIC) ranging from 9.77 to 39.06 µg/mL against Staphylococcus aureus, positioning them as competitive alternatives to conventional antibiotics[5]. To validate the mechanism of action, researchers utilize the sorbitol assay; the addition of an osmoprotectant (0.8 M sorbitol) significantly increases the MIC of thienyl-pyrazoles, confirming that their primary bactericidal mechanism involves cell wall compromise[4].

Quantitative Data Synthesis

The following tables summarize the comparative experimental data extracted from recent literature, providing a clear benchmarking of thienyl ketones against standard therapeutics.

Table 1: Anticancer Performance Comparison (IC50)
Thienyl Ketone DerivativeTarget Cell LineIC50 ValueReference StandardStandard IC50Efficacy vs. Standard
Chalcone-thienopyrimidine (7c) MCF-7 (Breast)0.6 µg/mLDoxorubicin1.6 µg/mLSuperior (2.6x more potent)
Pd(II)-thiosemicarbazone (PdB1) Ovarian Cancer< 1.0 µMCisplatin~5.0 µMSuperior (>5x more potent)
Thienyl Chalcone (Compound 18) A549 (Lung)17.0 µMCisplatin21.5 µMSuperior (1.2x more potent)
1,3,4-thiadiazole-thienyl (20b) HepG-2 (Liver)8.03 µMCisplatin1.40 µMInferior (5.7x less potent)
Table 2: Antimicrobial Performance Comparison (MIC)
Thienyl Ketone DerivativeMicrobial StrainMIC ValueReference StandardMechanism of Action
Thienyl-pyrazole (GA-04) C. albicans4.0 µg/mLKetoconazoleCell wall disruption
Thiazolyl-thienyl (Comp 8) S. aureus9.77 µg/mLCiprofloxacinDNA gyrase inhibition
Thiazolidinone-thienyl (7b) E. coli5.0 µg/mLChloramphenicolDNA gyrase inhibition

Mechanistic Pathways

To understand the pleiotropic effects of thienyl ketones, we must map their intracellular targets. The diagram below illustrates the divergent signaling pathways activated by these compounds in mammalian cancer cells versus microbial pathogens.

G cluster_cancer Anticancer Mechanisms cluster_microbial Antimicrobial Mechanisms TK Thienyl Ketone Derivatives DNA DNA Double-Strand Breaks TK->DNA Intercalation / ROS Tubulin Tubulin Polymerization Inhibition TK->Tubulin Binding CellWall Cell Wall Disruption TK->CellWall Osmotic stress Gyrase DNA Gyrase Inhibition TK->Gyrase Enzyme block Apop Caspase 3/9 Activation DNA->Apop Apoptosis Tubulin->Apop Arrest

Fig 1: Dual mechanistic pathways of thienyl ketones in oncology and antimicrobial applications.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They incorporate necessary controls to eliminate false positives/negatives, explaining the causality behind each methodological step.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay measures the mitochondrial metabolic rate as a direct proxy for cell viability. Thienyl ketones are often highly lipophilic; thus, precise vehicle control is critical to differentiate compound toxicity from solvent toxicity.

  • Cell Seeding & Adhesion: Seed target cells (e.g., MCF-7, A549) at a density of

    
     cells/well in a 96-well plate. Causality: Over-seeding leads to nutrient depletion and spontaneous apoptosis, skewing IC50 data. Add 200 µL of PBS to the outer perimeter wells to prevent the "edge effect" (evaporation-induced concentration gradients).
    
  • Compound Treatment: After 24 hours of incubation (37°C, 5% CO2), aspirate the media. Treat cells with serial dilutions of the thienyl ketone derivative (0.1 to 100 µM).

    • Self-Validation: Include a vehicle control (0.5% DMSO) to ensure the solvent is not inducing cell death, and a positive control (e.g., 10 µM Cisplatin) to validate assay sensitivity.

  • MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the formazan. Causality: DMSO is preferred over SDS/HCl as it provides faster, complete solubilization of lipophilic formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: Determining the precise MIC requires a standardized bacterial inoculum. We utilize resazurin as a metabolic indicator to provide a clear, objective visual readout of bacterial viability, removing the ambiguity of optical density (OD) measurements in precipitating compounds.

  • Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, E. coli) on Mueller-Hinton (MH) agar. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MH broth.
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the thienyl ketone compound (from 256 µg/mL down to 0.5 µg/mL) in MH broth.

  • Inoculation & Controls: Add 50 µL of the standardized bacterial suspension to each well.

    • Self-Validation: Well 11 serves as the Growth Control (broth + bacteria, no compound). Well 12 serves as the Sterility Control (broth only). Include a parallel plate with a standard antibiotic (e.g., Ciprofloxacin).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates viable bacterial metabolism. The MIC is the lowest compound concentration that remains blue.

References

  • Synthesis of new thiazolyl-thienyl and thiazolyl-thiadiazolyl ketones: Molecular modelling and docking studies as antimicrobial agents Source: RUSS J BIOORG CHEM+ (via ResearchGate) URL:[Link]

  • Synthesis and Molecular Docking of Some Novel Thiazoles and Thiadiazoles Incorporating Pyranochromene Moiety as Potent Anticancer Agents Source: ResearchGate URL:[Link]

  • Synthesis and antimicrobial activity of thiophenic chalcone and pyrazole derivative Source: ResearchGate URL:[Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents Source: Taylor & Francis URL:[Link]

  • Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models Source: MDPI URL:[Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies Source: PMC (nih.gov) URL:[Link]

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds Source: ResearchGate URL:[Link]

Sources

Safety Operating Guide

Operational and Disposal Protocol for 1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic building blocks like 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one (also known as 2-acetyl-5-(phenylethynyl)thiophene) requires a rigorous, chemistry-informed approach to laboratory safety and waste management. This compound—characterized by its thiophene core, conjugated alkyne (phenylethynyl) system, and methyl ketone moiety—is a highly valuable intermediate in materials science and medicinal chemistry. However, its unique structural features dictate specific operational and disposal protocols to mitigate environmental and physical hazards.

The following guide provides a self-validating, step-by-step framework for the safe handling and disposal of this compound, ensuring compliance with federal environmental regulations and institutional safety standards.

Physicochemical Hazard Profile & Causality

True laboratory safety extends beyond following rules; it requires an understanding of the molecular causality behind our protocols. By analyzing the functional groups of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one, we can anticipate its reactivity and design appropriate waste streams.

  • Thiophene Core (Sulfur Content): The presence of the sulfur heteroatom dictates that standard combustion or improper disposal will generate toxic sulfur oxides (SOx).

    • Causality & Action: This necessitates routing the waste exclusively to high-temperature incineration facilities equipped with flue gas desulfurization (scrubbers) to prevent environmental acidification[1].

  • Internal Alkyne (Phenylethynyl Group): While internal alkynes are generally more stable than terminal alkynes, the electron-rich nature of the conjugated system retains a high energy density.

    • Causality & Action: The waste stream must be strictly segregated from heavy metal salts (e.g., Ag⁺, Cu²⁺) to preclude the formation of shock-sensitive metal acetylide complexes, even as a trace side reaction[2].

  • Ketone Moiety: The acetyl group can undergo enolization and cross-aldol condensations under strongly basic or acidic conditions.

    • Causality & Action: The compound must be segregated from strong acids, bases, and potent oxidizers in the waste accumulation area to prevent exothermic polymerization or degradation in the waste carboy[3].

Quantitative Data & Waste Classification

Before initiating disposal, it is critical to classify the waste according to EPA Resource Conservation and Recovery Act (RCRA) standards.

Property / ParameterValue / Classification
Chemical Name 1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One
Molecular Formula C₁₄H₁₀OS
Molecular Weight 226.30 g/mol
Physical State Solid
EPA Waste Classification Non-RCRA Listed; Characteristic D001 (if mixed with flammable solvents)
Primary Hazard SOx generation upon combustion; Irritant
Disposal Method High-Temperature Incineration (>850°C)

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step contains a built-in verification check to ensure the integrity of the disposal process and prevent downstream compatibility issues.

Step 1: Segregation & Compatibility Verification
  • Isolate the Waste: Ensure the compound (whether in solid form or dissolved in a reaction solvent) is not mixed with halogenated solvents (e.g., Dichloromethane, Chloroform) or aqueous heavy metal solutions.

  • Verification Check: Review the laboratory waste log. If halogens are present, the waste must be diverted to the "Halogenated Organic" stream. If heavy metals are present, it must be diverted to a specialized "Metal-Bearing Organic" stream to prevent hazardous cross-reactions.

Step 2: Containerization
  • Select the Receptacle: Use a high-density polyethylene (HDPE) or glass waste container. Do not use metal containers due to the potential for trace alkyne-metal interactions.

  • Transfer: In a certified laboratory chemical fume hood, transfer the waste into the container using a static-free funnel to prevent spark generation.

  • Verification Check: Ensure the container cap is a vented safety cap if the waste is dissolved in volatile organic solvents. This self-validating step prevents dangerous pressure build-up from solvent vapor or trace gas evolution.

Step 3: Labeling & Satellite Accumulation Area (SAA) Protocol
  • Labeling: Affix a standard Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly write: "Non-Halogenated Organic Solid/Liquid - Contains Sulfur (Thiophene derivative)"[3].

  • Storage: Place the container in a designated SAA secondary containment bin, physically separated from oxidizers and strong acids.

  • Verification Check: Verify that the SAA volume does not exceed the EPA-mandated 55-gallon limit for standard hazardous waste[1].

Step 4: Final Transfer & Incineration
  • EHS Transfer: Once the container is 3/4 full, initiate a pickup request with your institution's Environmental Health and Safety (EHS) department. Do not allow the container to overfill.

  • Final Disposal: EHS will manifest and transfer the waste to a licensed RCRA facility for high-temperature incineration equipped with SOx scrubbers.

Disposal Workflow Visualization

G Start Waste Generation: 1-[5-(2-Phenyleth-1-Ynyl) -2-Thienyl]Ethan-1-One Segregation Segregation: Check for Halogens/Metals Start->Segregation Halogenated Halogenated/Metal Waste Stream Segregation->Halogenated Yes NonHalogenated Non-Halogenated Sulfur-Containing Stream Segregation->NonHalogenated No Container Containerization: HDPE or Glass NonHalogenated->Container Labeling Labeling: EPA RCRA Compliant Container->Labeling Storage SAA Storage: Secondary Containment Labeling->Storage Incineration High-Temp Incineration (SOx Scrubbing) Storage->Incineration

Fig 1: Logical workflow for the segregation and disposal of sulfur-containing organic solid waste.

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Source: EPA.gov. URL:[Link]

  • American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories." Source: ACS.org. URL:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Source: Northwestern.edu. URL: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.